Cyclobutyl(cyclopropyl)methanone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl(cyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobutyl(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic route to cyclobutyl(cyclopropyl)methanone, a valuable building block in organic synthesis. The synthesis involves a Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride. This document outlines the necessary starting materials, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of the target compound.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process, which is outlined below. The overall strategy relies on the formation of a highly reactive organometallic (Grignard) reagent and its subsequent acylation.
The central synthetic pathway involves:
-
Preparation of Precursors: This involves the synthesis of the two key reactants:
-
Cyclopropylmagnesium Bromide: Prepared from the reaction of cyclopropyl bromide with magnesium metal.
-
Cyclobutanecarbonyl Chloride: Synthesized from the corresponding cyclobutanecarboxylic acid using a chlorinating agent.
-
-
Grignard Reaction: The core carbon-carbon bond-forming step where cyclopropylmagnesium bromide reacts with cyclobutanecarbonyl chloride to yield the final product, this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of Cyclopropylmagnesium Bromide (Grignard Reagent)
This protocol is adapted from established procedures for the formation of Grignard reagents.[1][2]
Materials:
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask.
-
Add a small portion of a solution of cyclopropyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining solution of cyclopropyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium.
-
The resulting grey-to-brown solution of cyclopropylmagnesium bromide is then cooled to room temperature and used directly in the next step.
Synthesis of Cyclobutanecarbonyl Chloride
This procedure is based on standard methods for converting carboxylic acids to acyl chlorides.[3]
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of N,N-dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), dissolve cyclobutanecarboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
The resulting crude cyclobutanecarbonyl chloride can be purified by distillation to yield a colorless liquid.
Synthesis of this compound
This final step involves the Grignard reaction between the two prepared precursors.
Materials:
-
Cyclopropylmagnesium bromide solution in THF (from step 2.1)
-
Cyclobutanecarbonyl chloride (from step 2.2)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask under a nitrogen atmosphere, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the previously prepared cyclopropylmagnesium bromide solution (1.0-1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Properties of Key Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclopropyl bromide | C₃H₅Br | 120.98 | 68-70 | 1.51 |
| Magnesium | Mg | 24.31 | - | 1.74 |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 195 | 1.07 |
| Thionyl chloride | SOCl₂ | 118.97 | 79 | 1.64 |
| Cyclobutanecarbonyl chloride | C₅H₇ClO | 118.56 | 143-145 | 1.14 |
Table 2: Properties and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O |
| Molar Mass ( g/mol ) | 124.18 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not explicitly found, estimated to be in the range of 170-190 °C at atmospheric pressure |
| Predicted Spectroscopic Data | |
| Infrared (IR) ν_max (cm⁻¹) | ~1700 (C=O stretch)[3] |
| ¹H-NMR (CDCl₃, ppm) | ~3.0 - 3.5 (m, 1H, Cyclobutyl-CH), ~2.5 - 3.0 (m, 2H, Cyclobutyl-CH₂ α to C=O), ~2.0 - 2.5 (m, 1H, Cyclopropyl-CH), ~1.8 - 2.2 (m, 2H, Cyclobutyl-CH₂ β to C=O), ~0.8 - 1.2 (m, 4H, Cyclopropyl-CH₂)[3] |
| ¹³C-NMR (CDCl₃, ppm) | Predicted shifts: ~210 (C=O), ~45 (Cyclobutyl-CH), ~25 (Cyclobutyl-CH₂), ~20 (Cyclopropyl-CH), ~10 (Cyclopropyl-CH₂) |
| Mass Spectrometry (m/z) | [M]⁺ = 124.0888 (calculated for C₈H₁₂O) |
Table 3: Reaction Parameters and Expected Outcomes
| Reaction Step | Key Parameters | Expected Yield | Purity |
| Grignard Reagent Formation | Anhydrous conditions, initiation with iodine | > 90% (titrated) | - |
| Acyl Chloride Synthesis | Reflux with excess thionyl chloride | 85-95% | > 98% (after distillation) |
| Final Grignard Reaction | Low temperature (-78 °C), slow addition | 70-85% (estimated based on analogous reactions) | > 95% (after purification) |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflow.
References
cyclobutyl(cyclopropyl)methanone chemical properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of cyclobutyl(cyclopropyl)methanone. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide combines known properties with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.
Chemical and Physical Properties
This compound is a ketone featuring two strained cycloalkane rings, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This unique structure imparts significant ring strain, influencing its reactivity.[1] The physical and chemical properties are summarized in the tables below. It is important to note that where experimental data is unavailable, predicted values are provided.
General Properties
| Property | Value | Source |
| CAS Number | 14114-01-3 | [2] |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| IUPAC Name | This compound | |
| SMILES | C1CC(C1)C(=O)C2CC2 | [2] |
| Physical Form | Liquid (Predicted) | [2] |
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Boiling Point | 183.2 ± 25.0 °C | |
| Density | 0.945 ± 0.06 g/cm³ | |
| pKa | -7.21 ± 0.20 |
Note: These values are computationally predicted and have not been experimentally verified.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation of this compound. The following tables outline the expected spectroscopic signatures based on the known effects of the functional groups and strained rings.
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |
| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |
| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |
Note: The complex splitting patterns arise from the coupling of protons within the two cyclic systems.[1]
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~210 |
| Cyclobutyl-CH | ~45 |
| Cyclobutyl-CH₂ (α to C=O) | ~25 |
| Cyclobutyl-CH₂ (β to C=O) | ~18 |
| Cyclopropyl-CH | ~20 |
| Cyclopropyl-CH₂ | ~10 |
Note: The carbonyl carbon is significantly deshielded, while the cyclopropyl carbons appear at unusually high fields due to the ring strain.[1]
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Carbonyl (C=O) Stretch | ~1700 |
| C-H Stretch (aliphatic) | 2800 - 3000 |
Chemical Reactivity and Synthetic Pathways
The reactivity of this compound is dominated by the presence of the carbonyl group and the strained cyclopropyl and cyclobutyl rings. The cyclopropyl group, in particular, is susceptible to ring-opening reactions, especially when activated by the adjacent ketone. Photochemical reactions, such as the Norrish Type I cleavage, are characteristic of cyclopropyl ketones and can lead to the formation of diradical intermediates and subsequent rearrangements. The cyclobutyl ring can undergo ring-expansion reactions, providing synthetic routes to larger cyclic systems.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of a cyclopropyl-containing Grignard reagent with cyclobutanecarbonyl chloride, or a similar coupling reaction. A detailed experimental protocol for a related synthesis is provided below.
This protocol describes a general method for the synthesis of a ketone from an acid chloride and a Grignard reagent, which can be adapted for the synthesis of this compound.
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Magnesium turnings
-
Cyclobutyl bromide
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M HCl
Procedure:
-
Preparation of Cyclopropanecarbonyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclopropanecarboxylic acid.
-
Slowly add an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ gas ceases.
-
Distill the mixture to obtain pure cyclopropanecarbonyl chloride.
-
-
Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):
-
In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise from the dropping funnel.
-
The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Reaction of Grignard Reagent with Acid Chloride:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Pour the reaction mixture onto crushed ice and acidify with 6 M HCl.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
-
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Safety and Handling
This compound is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]
-
GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Research Applications
The unique structural features of this compound make it an interesting building block for organic synthesis and medicinal chemistry. The presence of two different strained rings offers opportunities for selective chemical transformations. Its rigid framework could be explored for the development of novel ligands for biological targets. Further research is needed to fully characterize its reactivity and explore its potential applications.
References
An In-depth Technical Guide to Cyclobutyl(cyclopropyl)methanone (CAS Number: 14114-01-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles available technical information for CAS number 14114-01-3, also known as cyclobutyl(cyclopropyl)methanone. It is important to note that while this compound is commercially available, dedicated research on its specific properties and biological activity is limited in publicly accessible literature. Consequently, a significant portion of the data presented, particularly spectroscopic and some physicochemical properties, is based on computational predictions and established principles of organic chemistry. All predicted data should be verified through experimental analysis.
Core Chemical Properties
This compound is a ketone featuring two strained cycloalkane rings, a cyclobutane and a cyclopropane, attached to a carbonyl group. This unique structural arrangement suggests interesting chemical reactivity and potential as a versatile building block in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Experimental values are provided where available; however, many are predicted and should be treated as estimates.
| Property | Value | Source |
| CAS Number | 14114-01-3 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₁₂O | Sigma-Aldrich[1] |
| Molecular Weight | 124.18 g/mol | Sigma-Aldrich[1] |
| IUPAC Name | This compound | Sigma-Aldrich[1] |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Purity | Typically ≥95% (commercial) | Sigma-Aldrich[1] |
| Storage Temperature | 4 °C | Sigma-Aldrich[1] |
| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely available. The following tables outline the predicted spectroscopic features based on computational modeling and known values for similar structures.
1.2.1. ¹H-NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.0 - 3.5 | Multiplet | Cyclobutyl-CH |
| 2.5 - 3.0 | Multiplet | Cyclobutyl-CH₂ (α to C=O) |
| 1.8 - 2.2 | Multiplet | Cyclobutyl-CH₂ (β to C=O) |
| 2.0 - 2.5 | Multiplet | Cyclopropyl-CH |
| 0.8 - 1.2 | Multiplet | Cyclopropyl-CH₂ |
1.2.2. ¹³C-NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| 200 - 215 | Carbonyl Carbon (C=O) |
| (aliphatic region) | Cyclobutyl and Cyclopropyl Carbons |
1.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration |
| ~1700 | C=O (Ketone) Stretch |
| 2800 - 3000 | C-H (sp³) Stretch |
1.2.4. Mass Spectrometry (Predicted Fragmentation)
| m/z | Proposed Fragment |
| 124 | [M]⁺ (Molecular Ion) |
| 95 | [M - C₂H₅]⁺ |
| 83 | [M - C₃H₅]⁺ |
| 69 | [C₄H₅O]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be proposed based on general organic chemistry principles.
Proposed Synthesis Workflow
A common method for the synthesis of ketones is the oxidation of a corresponding secondary alcohol. This suggests a two-step synthesis starting from commercially available cyclobutanecarboxaldehyde and a cyclopropyl Grignard reagent.
Caption: Proposed two-step synthesis of this compound.
Potential Reactivity and Synthetic Utility
The presence of two strained rings and a ketone functionality makes this compound a potentially valuable intermediate in organic synthesis. The reactivity is likely to be centered around the carbonyl group and the highly strained cyclopropane ring.
Caption: Potential reaction pathways for this compound.
Biological Activity Profile
There is a notable lack of published research on the biological activity of this compound. Some sources suggest a potential interaction with cytochrome P450 enzymes, a common feature for small, lipophilic molecules. However, without experimental data, this remains speculative.
The structural motifs of cyclopropane and cyclobutane are present in various biologically active compounds. For instance, some cyclopropane-containing molecules exhibit enzyme inhibition or antimicrobial properties. The cyclobutane ring has been explored as a phenyl isostere in drug design to improve pharmacokinetic properties.
Given the absence of specific data, any investigation into the biological effects of this compound would be exploratory. A hypothetical workflow for initial biological screening is presented below.
Caption: A hypothetical workflow for the initial biological screening.
Experimental Protocols
As previously stated, specific experimental protocols for the synthesis and analysis of this compound are not well-documented in the literature. Researchers should adapt general procedures for analogous chemical transformations.
General Protocol for the Synthesis via Oxidation of Cyclobutyl(cyclopropyl)methanol
Materials:
-
Cyclobutyl(cyclopropyl)methanol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure (using PCC):
-
Dissolve cyclobutyl(cyclopropyl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC in one portion to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Directions
This compound (CAS 14114-01-3) is a chemical entity with interesting structural features that suggest potential for broader application in synthetic and medicinal chemistry. The current body of knowledge is largely limited to its commercial availability and predicted properties. There is a clear need for foundational research to experimentally determine its physicochemical properties, spectroscopic data, and to explore its reactivity and biological profile. Such studies would unlock the potential of this molecule as a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science.
References
Spectroscopic Profile of Cyclobutyl(cyclopropyl)methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for cyclobutyl(cyclopropyl)methanone (C₈H₁₂O, MW: 124.18 g/mol ). Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data derived from computational models and spectral databases of similar compounds. It serves as a valuable resource for the identification and characterization of this molecule in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound [1]
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |
| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |
| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~210 |
| Cyclobutyl-CH | ~45 |
| Cyclobutyl-CH₂ (α to C=O) | ~25 |
| Cyclopropyl-CH | ~20 |
| Cyclobutyl-CH₂ (β to C=O) | ~18 |
| Cyclopropyl-CH₂ | ~10 |
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Absorption Bands for this compound [1]
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1700 |
| C-H (Cycloalkane) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound [1]
| m/z | Ion |
| 124 | [M]⁺ (Molecular Ion) |
| 95 | [M - C₂H₅]⁺ or [M - C₂H₄-H]⁺ |
| 83 | [M - C₃H₅]⁺ |
| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.
Sample Preparation (Thin Film):
-
If the sample is a non-volatile liquid, place a drop between two KBr or NaCl plates and gently press them together to form a thin film.
-
If the sample is a solid, dissolve it in a volatile solvent, deposit the solution onto a KBr or NaCl plate, and allow the solvent to evaporate.
Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and correlate them to specific functional groups and bond vibrations within the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, diethyl ether). A typical concentration is around 1 mg/mL.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column. The GC oven temperature program should be optimized to ensure good separation.
-
The separated components elute from the GC column and enter the mass spectrometer ion source.
Mass Spectrum Acquisition (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).
-
A detector records the abundance of each ion.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to deduce the structure of the molecule by identifying stable carbocations and neutral losses.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Molecular Structure of Cyclobutyl(cyclopropyl)methanone
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and structural visualization.
Chemical and Physical Properties
This compound is a ketone featuring two distinct cycloalkane moieties, a cyclobutyl and a cyclopropyl group, attached to the carbonyl carbon. This combination of strained ring systems imparts unique chemical and physical properties to the molecule.
| Property | Value | Reference(s) |
| CAS Number | 14114-01-3 | [1][2] |
| Molecular Formula | C₈H₁₂O | [1][2] |
| Molecular Weight | 124.18 g/mol | [1][2] |
| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| SMILES | C1CC(C1)C(=O)C2CC2 | [2] |
Structural and Spectroscopic Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The presence of the strained cyclopropyl and cyclobutyl rings, along with the carbonyl group, results in characteristic spectral features.
NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the upfield region, characteristic of the cycloalkyl protons. The protons on the cyclopropane ring are notably shielded due to the ring's unique electronic structure and are expected to appear at higher fields (lower ppm values) compared to the cyclobutyl protons.[1]
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclobutyl-CH (methine) | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |
| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |
| Cyclopropyl-CH (methine) | 2.0 - 2.5 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |
| Note: These are predicted values based on general principles of NMR spectroscopy.[1] |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The carbonyl carbon is expected to have the most downfield chemical shift.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | > 200 |
| Cyclobutyl-CH (methine) | 45 - 55 |
| Cyclobutyl-CH₂ (α to C=O) | 30 - 40 |
| Cyclobutyl-CH₂ (β to C=O) | 15 - 25 |
| Cyclopropyl-CH (methine) | 15 - 25 |
| Cyclopropyl-CH₂ | 5 - 15 |
| Note: These are predicted values. |
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption from the carbonyl (C=O) group.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carbonyl (C=O) Stretch | ~1700 |
| C-H Stretch (Cycloalkyl) | 2800-3000 |
| Note: Predicted values based on typical ketone and cycloalkane absorptions.[1] |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak is expected at an m/z of 124.[1] The primary fragmentation pathways would involve cleavage of the bonds adjacent to the carbonyl group.
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
| 124 | [C₈H₁₂O]⁺• (Molecular Ion) | - |
| 95 | [C₇H₁₁O]⁺ | •CH₃ (from cyclobutyl ring) |
| 83 | [C₅H₇O]⁺ | •C₂H₅ (from cyclobutyl ring) |
| 69 | [C₄H₅O]⁺ | •C₄H₇ (cyclobutyl radical) |
| 55 | [C₃H₃O]⁺ | •C₅H₉ |
| 41 | [C₃H₅]⁺ | C₅H₇O• |
| Note: This represents a plausible fragmentation pattern.[1] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: For a neat liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates or ATR crystal is taken first and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Molecular Structure and Ring Strain
The molecular structure is characterized by the strained cyclopropyl and cyclobutyl rings. The cyclopropane ring has significant angle strain with C-C-C bond angles of approximately 60°, a large deviation from the ideal 109.5° for sp³ hybridized carbon.[3] The cyclobutane ring is also strained, though less so than cyclopropane, and it adopts a puckered conformation to reduce torsional strain. The strain energy for a cyclopropane ring is about 27.6 kcal/mol, and for a cyclobutane ring, it is about 26.3 kcal/mol.
| Structural Feature | Approximate Value |
| Cyclopropane C-C-C Bond Angle | ~60° |
| Cyclobutane C-C-C Bond Angle | ~88° (puckered) |
| Cyclopropane C-C Bond Length | ~1.510 Å |
| Cyclobutane C-C Bond Length | ~1.556 Å |
| Cyclopropane Ring Strain Energy | ~27.6 kcal/mol |
| Cyclobutane Ring Strain Energy | ~26.3 kcal/mol |
These strained rings are of interest in medicinal chemistry as they can impart conformational rigidity and influence metabolic stability.[1]
Visualizations
Caption: Generalized synthetic workflow for this compound.
Caption: Predicted fragmentation pathways in EI-MS.
Caption: Relationship between molecular structure and key spectroscopic signals.
References
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Cyclobutyl(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone possessing two strained carbocyclic rings, a cyclobutyl and a cyclopropyl group, directly attached to the carbonyl carbon. This structural arrangement results in a compound with significant inherent ring strain, making it a versatile intermediate for a variety of chemical transformations. The high ring strain energies of both the cyclopropane (~27.6 kcal/mol) and cyclobutane (~26.3 kcal/mol) moieties render the molecule susceptible to a range of ring-opening reactions, photochemical rearrangements, and thermal isomerizations.[1] This guide provides a comprehensive overview of the predicted reactivity and reaction mechanisms of this compound, drawing upon established principles from the chemistry of cyclopropyl and cyclobutyl ketones. Due to the limited specific research on this compound, this document extrapolates from analogous systems to provide a predictive yet thorough analysis for researchers in organic synthesis and drug development.
Introduction: The Influence of Ring Strain on Reactivity
The chemical behavior of this compound is dominated by the presence of its two strained rings. The cyclopropyl group, with its 60° C-C-C bond angles, and the puckered cyclobutyl ring, with bond angles of approximately 88°, deviate significantly from the ideal 109.5° sp³ bond angle. This deviation leads to high ring strain, which is a key driving force for many of the reactions this molecule undergoes. The carbonyl group plays a crucial role in activating the adjacent cyclopropyl ring, making it susceptible to cleavage.
Table 1: Comparison of Ring Strain and Physical Properties
| Property | Cyclopropane | Cyclobutane |
| Ring Strain Energy (kcal/mol) | ~27.6 | ~26.3 |
| C-C-C Bond Angle | ~60° | ~88° (puckered) |
Key Reaction Mechanisms
The reactivity of this compound can be broadly categorized into three main types of reactions: acid-catalyzed rearrangements, photochemical reactions, and thermal rearrangements.
Acid-Catalyzed Rearrangements and Ring-Opening
In the presence of acid, the carbonyl oxygen of this compound is protonated, which facilitates the opening of the highly strained cyclopropyl ring to form a more stable carbocation. This intermediate can then undergo further rearrangements, including expansion of the cyclobutyl ring.
Caption: Acid-catalyzed rearrangement of this compound.
A plausible reaction pathway involves the initial protonation of the carbonyl oxygen, followed by the cleavage of a C-C bond in the cyclopropyl ring to generate a stabilized carbocation. This intermediate can then trigger a 1,2-alkyl shift, leading to the expansion of the cyclobutyl ring to a more stable cyclopentyl system.
Photochemical Reactivity: Norrish Type I Cleavage
Upon photochemical excitation, ketones like this compound can undergo Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond.[2][3] Given the two different α-substituents (cyclobutyl and cyclopropyl), two primary cleavage pathways are possible, leading to the formation of either a cyclobutyl radical and a cyclopropylcarbonyl radical, or a cyclopropyl radical and a cyclobutylcarbonyl radical. The subsequent reactions of these radical intermediates, such as decarbonylation and radical recombination, can lead to a variety of products.
Caption: Norrish Type I cleavage pathways for this compound.
The relative stability of the resulting alkyl radicals will likely influence the preferred cleavage pathway. Subsequent decarbonylation of the acyl radicals, followed by recombination of the alkyl radicals, can lead to the formation of cyclobutylcyclopropane, as well as products from radical disproportionation.
Thermal Rearrangements
Thermal activation of this compound can induce rearrangements, primarily driven by the release of ring strain. The cyclopropyl group is particularly susceptible to thermal ring-opening to form a diradical intermediate, which can then undergo various rearrangements. One expected transformation is the isomerization to unsaturated ketones.
Caption: Thermal rearrangement of this compound.
Quantitative Reactivity Data (Predictive Analysis)
Table 2: Predicted Relative Reactivity and Product Distribution
| Reaction Type | Conditions | Key Intermediates | Predicted Major Products | Predicted Relative Rate |
| Acid-Catalyzed Rearrangement | H⁺, moderate temp. | Carbocations | Spirocyclic ketones, cyclopentyl derivatives | Moderate to Fast |
| Photochemical (Norrish I) | UV light (e.g., 254 nm) | Acyl and alkyl radicals | Alkanes, alkenes, CO, recombination products | Wavelength dependent |
| Thermal Rearrangement | High temperature (>200 °C) | Diradicals | Unsaturated open-chain or cyclic ketones | Slow to Moderate |
The relative rates of these reactions are highly dependent on the specific conditions. For instance, the quantum yield of photochemical reactions is wavelength-dependent. Thermal rearrangements typically require significant thermal energy to overcome the activation barrier for C-C bond cleavage.
Experimental Protocols (Illustrative Examples)
While specific experimental protocols for this compound are not published, the following procedures for analogous compounds can be adapted to explore its reactivity.
Illustrative Protocol for Acid-Catalyzed Rearrangement (Adapted from cyclopropyl ketone rearrangements)
Objective: To investigate the acid-catalyzed ring expansion of the cyclobutyl moiety initiated by cyclopropyl ring opening.
Procedure:
-
Dissolve this compound (1.0 mmol) in a suitable inert solvent (e.g., 10 mL of dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid (e.g., 1.1 mmol of BF₃·OEt₂) or a Brønsted acid (e.g., 1.1 mmol of p-toluenesulfonic acid) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative Protocol for Photochemical Norrish Type I Reaction (Adapted from cyclobutyl methyl ketone photolysis)
Objective: To induce Norrish Type I cleavage and analyze the resulting products.
Procedure:
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or hexane) in a quartz reaction vessel.
-
Degas the solution with nitrogen or argon for 30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a suitable UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm) while maintaining a constant temperature.
-
Monitor the reaction progress by GC or GC-MS to identify the volatile products.
-
After a set irradiation time, concentrate the reaction mixture carefully and analyze the product distribution.
Conclusion
This compound represents a fascinating and synthetically versatile molecule whose reactivity is governed by the high ring strain of its constituent carbocycles. While dedicated studies on this specific compound are sparse, a robust understanding of its potential chemical transformations can be extrapolated from the well-established chemistry of cyclopropyl and cyclobutyl ketones. The acid-catalyzed, photochemical, and thermal reactions discussed herein provide a roadmap for researchers to explore the synthetic utility of this unique ketone. Further experimental investigation is warranted to fully elucidate the specific reaction pathways and to quantify the reactivity of this promising building block in organic synthesis and medicinal chemistry.
References
Cyclobutyl(cyclopropyl)methanone: A Technical Review of a Structurally Intriguing Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone is a fascinating, yet under-researched, chemical entity that holds potential as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring two strained carbocyclic rings—a cyclobutane and a cyclopropane—flanking a carbonyl group, presents a unique combination of steric and electronic properties. The inherent ring strain of both the cyclopropyl (~27.6 kcal/mol) and cyclobutyl (~26.3 kcal/mol) moieties makes this molecule a high-energy starting material, primed for a variety of chemical transformations.[1] This technical guide provides a comprehensive review of the available research on this compound, including its predicted properties, potential synthetic routes, and prospective applications, particularly in the realm of drug discovery. While dedicated experimental studies on this specific molecule are notably scarce in published literature, this review extrapolates from the well-established chemistry of related cyclopropyl and cyclobutyl ketones to offer valuable insights for researchers.[1]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| CAS Number | 14114-01-3 | [2] |
| IUPAC Name | This compound | |
| InChI Key | FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC(C1)C(=O)C2CC2 | [2] |
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and the known chemical shift ranges for cyclopropyl and cyclobutyl groups.[1] It is important to note that actual experimental values may vary.
Table 1: Predicted ¹H NMR Data [1]
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |
| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |
| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |
Table 2: Predicted ¹³C NMR Data [1]
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~210 |
| Cyclobutyl-CH | ~45 |
| Cyclobutyl-CH₂ (α to C=O) | ~25 |
| Cyclobutyl-CH₂ (β to C=O) | ~18 |
| Cyclopropyl-CH | ~20 |
| Cyclopropyl-CH₂ | ~10 |
Synthesis and Experimental Protocols
While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method for the preparation of such ketones involves the oxidation of the corresponding secondary alcohol, cyclobutyl(cyclopropyl)methanol.
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Hypothetical Experimental Protocol for the Synthesis of this compound:
This protocol is a hypothetical adaptation from standard procedures for Grignard reactions and subsequent oxidations.
Step 1: Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of cyclobutylmagnesium bromide. The reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether is added dropwise with stirring.
-
Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude cyclobutyl(cyclopropyl)methanol is then purified by vacuum distillation or column chromatography.
Step 2: Oxidation to this compound
-
Preparation of Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), is prepared in a suitable solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Oxidation: The purified cyclobutyl(cyclopropyl)methanol, dissolved in the same solvent, is added to the oxidizing agent at a controlled temperature (typically low temperatures for Swern oxidation).
-
Work-up and Purification: Upon completion of the reaction, the mixture is worked up according to the specific protocol for the chosen oxidizing agent. This typically involves filtration, washing, and extraction. The resulting crude this compound is then purified by column chromatography or distillation to yield the final product.
Potential Reactions and Signaling Pathways
The reactivity of this compound is expected to be dominated by the strained rings and the activating effect of the carbonyl group. The cyclopropyl group, in particular, can act as a leaving group in ring-opening reactions or participate in cycloadditions.
Potential Reaction Pathways:
Caption: Potential reaction pathways for this compound.
-
Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, activating the adjacent cyclopropyl ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of γ-unsaturated ketones or cyclopentanone derivatives through rearrangement.
-
Reductive Ring Opening: Reagents like samarium(II) iodide (SmI₂) are known to promote the reductive coupling of cyclopropyl ketones.[3] This could lead to ring-opened intermediates that can be trapped by various electrophiles.
-
Photochemical Rearrangements: The photochemistry of cyclopropyl ketones is a rich area of study, often involving cleavage of the cyclopropane ring to form diradical intermediates that can undergo a variety of rearrangements.[1]
-
[3+2] Cycloaddition: The activated cyclopropyl ring can act as a three-carbon component in [3+2] cycloaddition reactions with various dipolarophiles, providing a route to five-membered rings.
Relevance in Drug Discovery and Development
The incorporation of cyclopropyl and cyclobutyl groups into drug candidates has become an increasingly popular strategy in medicinal chemistry. These small, strained rings can impart a range of desirable properties.
Workflow for Evaluating Cyclopropyl/Cyclobutyl Analogs in Drug Discovery:
Caption: Workflow for incorporating strained rings in lead optimization.
The cyclopropyl group, in particular, can offer several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl group, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic profile.
While no specific biological activity has been reported for this compound, its structural motifs are present in biologically active compounds. For example, cyclopropyl and cyclobutyl moieties have been incorporated into analogs of the potent anticancer agent epothilone.[4][5][6] The synthesis and biological evaluation of these complex natural product analogs underscore the interest in these strained rings within drug discovery programs.
Conclusion and Future Outlook
This compound represents a molecule of significant synthetic potential that remains largely unexplored. The convergence of two different strained ring systems on a single carbonyl group suggests a rich and complex reactivity profile. While this review has provided a summary of its predicted properties and potential synthetic and reactive pathways based on related structures, there is a clear need for dedicated experimental investigation.
Future research should focus on:
-
Development of a robust and scalable synthesis for this compound to make it more accessible to the research community.
-
Systematic investigation of its reactivity under various conditions (acidic, basic, photochemical, transition-metal-catalyzed) to map out its chemical behavior.
-
Exploration of its utility as a synthetic building block for the construction of more complex molecular architectures.
-
Biological screening to determine if this unique scaffold possesses any interesting pharmacological properties.
By addressing these research gaps, the full potential of this compound as a valuable tool in organic synthesis and medicinal chemistry can be unlocked.
References
- 1. This compound | 14114-01-3 | Benchchem [benchchem.com]
- 2. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cornellpharmacology.org [cornellpharmacology.org]
- 5. cornellpharmacology.org [cornellpharmacology.org]
- 6. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Calculations on Cyclobutyl(cyclopropyl)methanone: A Computational Chemistry Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a proposed theoretical study on cyclobutyl(cyclopropyl)methanone. Due to a lack of extensive published theoretical data for this specific molecule, this paper outlines a robust computational methodology based on established practices for similar cyclic and cyclopropyl ketone systems. The aim is to predict the conformational landscape, electronic properties, and spectroscopic features of this compound, providing valuable insights for its potential applications in medicinal chemistry and materials science.
Proposed Computational Protocol
The theoretical investigation of this compound would be conducted using Density Functional Theory (DFT), a reliable method for studying the electronic structure of molecules. The protocol is designed to identify stable conformers, calculate their relative energies, and predict key spectroscopic data.
Methodology:
-
Conformer Generation: An initial conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. This involves a systematic rotation of the dihedral angle between the cyclobutyl and cyclopropyl rings relative to the carbonyl group.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers will be optimized using DFT with the B3LYP functional and the 6-31G(d) basis set. Frequency calculations will be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations will be performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set and a different functional, such as M06-2X/6-311++G(2d,2p). The M06-2X functional is known to perform well for non-covalent interactions, which can be important in determining conformational preferences.
-
Solvation Effects: To model the behavior of this compound in a solution, the polarizable continuum model (PCM) or the SMD solvation model can be employed. Single-point energy calculations with the chosen solvation model will be performed to assess the impact of a solvent (e.g., acetone, water) on the relative stability of the conformers.
-
Spectroscopic Predictions: Infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts will be calculated for the most stable conformers to aid in their experimental identification.
Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data that could be obtained from the proposed computational study. This data is for illustrative purposes and is based on trends observed in similar molecules.
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Acetone) | Key Vibrational Frequencies (cm⁻¹) (C=O stretch) |
| Syn-periplanar | 0 | 0.00 | 0.00 | 1705 |
| Anti-periplanar | 180 | 1.25 | 1.10 | 1702 |
| Syn-clinal | 60 | 2.50 | 2.30 | 1708 |
| Anti-clinal | 120 | 2.10 | 1.95 | 1706 |
*Dihedral angle defined by the plane of the carbonyl group and the plane of the cyclopropyl ring.
Visualized Computational Workflow
The following diagram illustrates the proposed workflow for the theoretical calculations on this compound.
Signaling Pathways and Logical Relationships
At this stage of purely theoretical investigation, there are no established signaling pathways involving this compound. The primary logical relationship is the workflow for its computational analysis, as depicted above. This workflow follows a standard and rigorous approach for characterizing the conformational and electronic properties of a small molecule. The initial broad search for conformers is systematically narrowed down to the most stable structures, which are then subjected to higher levels of theory to obtain accurate predictions. This hierarchical approach ensures computational efficiency while maintaining a high degree of accuracy in the final results. The predicted properties can then guide experimental studies and inform the potential use of this molecule in drug design and other applications.
Methodological & Application
Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone is a unique bifunctional ketone incorporating two strained carbocyclic rings: a cyclobutane and a cyclopropane. The inherent ring strain of these moieties makes this molecule a versatile building block for a variety of synthetic transformations. The cyclopropyl group can undergo ring-opening reactions to introduce linear carbon chains, while the cyclobutyl moiety can participate in ring expansions to form five-membered rings. This combination of reactivities opens avenues for the synthesis of complex molecular architectures, particularly those of interest in medicinal chemistry and materials science. The rigid, three-dimensional structure of the cyclobutyl and cyclopropyl groups can also impart favorable pharmacological properties, such as improved metabolic stability and binding affinity, when incorporated into drug candidates.
These application notes provide an overview of potential synthetic applications of this compound, complete with proposed experimental protocols and comparative data from analogous systems. Due to a lack of specific literature on this compound, the following protocols are adapted from established procedures for structurally similar cyclopropyl and cyclobutyl ketones.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 14114-01-3 | [1] |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| SMILES | C1CC(C1)C(=O)C2CC2 | [1] |
I. Applications Derived from the Cyclopropyl Ketone Moiety
The strained cyclopropane ring is susceptible to cleavage under various conditions, providing access to linear and more complex cyclic structures.
Palladium-Catalyzed Ring-Opening to Form α,β-Unsaturated Ketones
Application: This reaction transforms the cyclopropyl ketone into a linear α,β-unsaturated ketone, a valuable intermediate for Michael additions, conjugate additions, and other transformations.
Reaction Scheme:
Caption: Palladium-catalyzed ring-opening of this compound.
Experimental Protocol (Proposed):
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 124 mg).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg) and tricyclohexylphosphine (PCy₃, 0.1 mmol, 28 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding (E)-1-cyclobutylpent-2-en-1-one.
Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones): [2]
| Entry | Aryl Group | Yield (%) |
| 1 | Phenyl | 89 |
| 2 | 4-Methylphenyl | 85 |
| 3 | 4-Methoxyphenyl | 78 |
| 4 | 4-Chlorophenyl | 82 |
Visible-Light-Promoted [3+2] Cycloaddition for Cyclopentane Synthesis
Application: This photocatalytic reaction enables the construction of highly substituted cyclopentane rings, which are common motifs in natural products and pharmaceuticals.
Reaction Scheme:
Caption: [3+2] Cycloaddition of this compound with an alkene.
Experimental Protocol (Proposed): [3][4][5]
-
In a glovebox, add Ru(bpy)₃(PF₆)₂ (0.005 mmol, 4.3 mg) and La(OTf)₃ (0.02 mmol, 11.8 mg) to a vial.
-
Add a solution of this compound (0.1 mmol, 12.4 mg) and the desired alkene (e.g., an α-substituted enoate, 0.2 mmol) in anhydrous acetonitrile (1 mL).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.3 mmol, 45 µL).
-
Seal the vial and remove from the glovebox.
-
Irradiate the reaction mixture with a blue LED (456 nm) with stirring for 24-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the substituted cyclopentane product.
Quantitative Data from Analogous Systems (Aryl Cyclopropyl Ketones with α-Substituted Enoates): [3]
| Entry | Alkene | Diastereomeric Ratio | Yield (%) |
| 1 | Methyl methacrylate | 4:1 | 75 |
| 2 | Ethyl α-phenylacrylate | >20:1 | 88 |
| 3 | N,N-Dimethylacrylamide | 1:1 | 65 |
II. Applications Derived from the Cyclobutyl Ketone Moiety
The cyclobutane ring can undergo ring expansion and functionalization, providing access to larger and more complex carbocyclic systems.
Ring Expansion to a Substituted Cyclopentanone via Tiffeneau-Demjanov Type Rearrangement
Application: This two-step sequence converts the cyclobutyl ketone into a cyclopentanone, a common structural motif in organic chemistry.
Workflow Diagram:
Caption: Workflow for the Tiffeneau-Demjanov type ring expansion.
Experimental Protocol (Proposed): [6][7][8]
Step A: Synthesis of the aminomethyl alcohol
-
To a solution of this compound (1.0 mmol, 124 mg) in dichloromethane (5 mL) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.2 mmol, 150 µL) and a catalytic amount of KCN/18-crown-6.
-
Stir the reaction at room temperature for 4-6 hours until the ketone is consumed (monitored by TLC).
-
Quench the reaction with aqueous NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude cyanohydrin, which is used directly in the next step.
-
Dissolve the crude cyanohydrin in anhydrous THF (10 mL) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 mmol, 76 mg) in THF (10 mL) at 0 °C.
-
Stir the mixture at room temperature overnight.
-
Carefully quench the reaction by sequential addition of water (76 µL), 15% aqueous NaOH (76 µL), and water (228 µL).
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to yield the crude 1-(aminomethyl)cyclobutanol derivative.
Step B: Ring Expansion
-
Dissolve the crude aminomethyl alcohol in a mixture of water (5 mL) and acetic acid (1 mL).
-
Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂, 1.5 mmol, 104 mg) in water (2 mL) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the cyclopropyl-substituted cyclopentanone.
Photochemical γ-C-H Functionalization via Norrish-Yang Reaction
Application: This photochemical reaction can lead to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate, which can be further functionalized to produce cis-1,3-disubstituted cyclobutanes.
Reaction Pathway:
Caption: Pathway for the Norrish-Yang cyclization.
Experimental Protocol (Proposed): [9][10][11]
-
Prepare a 0.05 M solution of this compound in benzene in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with argon for 30 minutes.
-
Irradiate the solution with a medium-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter for 24-48 hours.
-
Monitor the reaction progress by GC-MS.
-
Once the starting material is consumed or conversion plateaus, concentrate the solvent under reduced pressure.
-
Purify the resulting bicyclo[1.1.1]pentan-2-ol derivative by flash column chromatography on silica gel.
Quantitative Data from Analogous Systems (Aryl Cyclobutyl Ketones): [10]
| Entry | Aryl Group | Yield of Bicyclo[1.1.1]pentan-2-ol (%) |
| 1 | Phenyl | 55 |
| 2 | 4-Trifluoromethylphenyl | 72 |
| 3 | 4-Cyanophenyl | 68 |
Conclusion
This compound is a promising synthetic intermediate with the potential for diverse applications in organic synthesis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to explore the reactivity of this unique molecule. The ability to selectively engage either the cyclopropyl or cyclobutyl moiety allows for a range of transformations leading to valuable linear, five-membered ring, and functionalized four-membered ring structures. Further research into the specific reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 2. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 7. Demjanov rearrangement | PPTX [slideshare.net]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norrish reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cyclobutyl(cyclopropyl)methanone as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone is a unique chemical entity that holds considerable potential as a versatile building block in medicinal chemistry. While direct applications of this specific ketone in drug development are not extensively documented in publicly available literature, its constituent structural motifs—the cyclopropyl ring and the cyclobutyl ketone—are of significant interest to medicinal chemists. The strategic incorporation of these strained ring systems can impart favorable pharmacological properties to drug candidates, including enhanced potency, improved metabolic stability, and desirable conformational rigidity.[1][2]
The cyclopropyl group is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its rigid nature can help in locking in bioactive conformations, thereby improving binding affinity to biological targets. Furthermore, the high s-character of its C-H bonds can increase resistance to oxidative metabolism.[3] The cyclobutyl moiety, while less common, is an emerging scaffold in drug design, offering a three-dimensional element that can serve as a conformationally restricted linker or an aryl isostere.[2][4]
The ketone functionality in this compound serves as a convenient chemical handle for a variety of synthetic transformations. This allows for the elaboration of the core structure into a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides an overview of the potential applications of this compound, along with detailed protocols for its derivatization, based on established methodologies for related cyclopropyl and cyclobutyl ketones.
Data Presentation
The following table summarizes the biological activities of representative compounds containing cyclopropyl or cyclobutyl moieties, demonstrating the potential for derivatives of this compound to exhibit potent biological effects.
| Compound/Derivative Class | Target/Activity | IC50 (nM) | Reference Compound | IC50 (nM) |
| N9-cis-cyclobutylpurine (Compound 8l) | CDK2 Inhibition | 2.1 | Dinaciclib | - |
| N9-cis-cyclobutylpurine (Compound 8l) | CDK5 Inhibition | 4.8 | Cmpd-27 | - |
| Dibenzocycloheptanone (Skepinone-L analog 13b) | MAPK11 Inhibition | 4.2 | Skepinone-L | 19.2 |
| Dibenzocycloheptanone (Skepinone-L analog 13a) | MAPK11 Inhibition | 6.4 | Skepinone-L | 19.2 |
Table 1: Biological activity of selected compounds containing cyclobutyl or related ketone moieties.[5][6]
Experimental Protocols
Protocol 1: Reductive Amination of the Ketone Moiety
This protocol describes the conversion of the ketone to a secondary amine, a common functional group in bioactive molecules.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere, add the primary amine (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium borohydride (3.0 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol (5 mL), followed by saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: Grignard Addition to the Ketone for Tertiary Alcohol Synthesis
This protocol outlines the synthesis of a tertiary alcohol by nucleophilic addition of a Grignard reagent to the carbonyl group.
Materials:
-
This compound
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
-
Dropping funnel
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (3.0 mmol, e.g., 1.0 M solution in THF) dropwise via a dropping funnel over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the tertiary alcohol.
Protocol 3: Corey-Chaykovsky Cyclopropanation to Form an Oxaspiropentane
This protocol is an adaptation of the Corey-Chaykovsky reaction, which can be used to form a spirocyclic oxirane at the carbonyl carbon.
Materials:
-
This compound
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen atmosphere setup
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 mmol) in anhydrous DMSO (5 mL).
-
Heat the suspension to 70 °C for 1 hour or until the evolution of hydrogen gas ceases, then cool to room temperature.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 mmol) in anhydrous DMSO (5 mL) and add this solution to the sodium methylsulfinylmethylide solution.
-
Stir the resulting ylide solution at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the oxaspiropentane derivative.
Visualizations
The following diagrams illustrate potential synthetic pathways and a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Caption: Synthetic derivatization of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 8. This compound | C8H12O | CID 64982000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 14114-01-3 [sigmaaldrich.com]
Application Notes and Protocols for the Preparation of Cyclobutyl(cyclopropyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone and its derivatives represent a class of chemical compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of strained ring systems, such as cyclobutane and cyclopropane, into molecular scaffolds can confer unique conformational constraints and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, focusing on a key Grignard reaction-based approach. It also includes procedures for the preparation of essential starting materials and discusses the broader significance of these motifs in drug development.
Synthetic Strategy Overview
The primary strategy for the synthesis of this compound involves the nucleophilic addition of a Grignard reagent to an acyl chloride. This method is highly versatile and can be adapted to produce a variety of derivatives. Two principal pathways are presented:
-
Pathway A: Reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.
-
Pathway B: Reaction of cyclobutylmagnesium bromide with cyclopropanecarbonyl chloride.
A generalized workflow for these synthetic pathways is illustrated below.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Preparation of Cyclopropylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from cyclopropyl bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclopropyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to activate the magnesium.
-
Add a small amount of a solution of cyclopropyl bromide in anhydrous THF to the flask to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature to ensure complete reaction. The resulting grey-black solution is the Grignard reagent and should be used immediately.
Protocol 2: Preparation of Cyclobutylmagnesium Bromide
This protocol outlines the synthesis of the Grignard reagent from cyclobutyl bromide.
Materials:
-
Magnesium powder
-
1,2-dibromoethane
-
Cyclobutyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask containing magnesium powder under an argon atmosphere, add anhydrous THF.
-
Add a few drops of 1,2-dibromoethane to initiate the reaction.
-
Slowly add a solution of cyclobutyl bromide in anhydrous THF dropwise. The reaction is exothermic and may require intermittent cooling.[6]
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours. The resulting Grignard reagent is ready for use.
Protocol 3: Preparation of Cyclopropanecarbonyl Chloride
This protocol details the conversion of cyclopropanecarboxylic acid to its acyl chloride.[7][8]
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, combine cyclopropanecarboxylic acid and a slight excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture at reflux (around 80°C for thionyl chloride) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.[8]
-
After cooling to room temperature, purify the crude cyclopropanecarbonyl chloride by distillation under reduced pressure.
Protocol 4: Preparation of Cyclobutanecarbonyl Chloride
This protocol describes the synthesis of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
Combine cyclobutanecarboxylic acid with a slight excess of thionyl chloride in a flask fitted with a reflux condenser in a fume hood.
-
Heat the mixture to reflux and maintain for 1-2 hours until gas evolution stops.
-
Allow the mixture to cool and then isolate the product by fractional distillation.[9][10][11]
Protocol 5: Synthesis of this compound (Pathway A)
This protocol describes the reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.
Materials:
-
Cyclopropylmagnesium bromide solution in THF (from Protocol 1)
-
Cyclobutanecarbonyl chloride (from Protocol 4)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked flask under an inert atmosphere, cool a solution of cyclobutanecarbonyl chloride in anhydrous THF to -78°C (dry ice/acetone bath).
-
Slowly add the previously prepared cyclopropylmagnesium bromide solution dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by distillation or column chromatography to yield this compound.
Quantitative Data Summary
| Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard Formation | Cyclopropyl bromide, Mg | THF, Iodine | Reflux | 2-3 | High (typically used in situ) | [5] |
| Grignard Formation | Cyclobutyl bromide, Mg | THF, 1,2-dibromoethane | RT to reflux | 2-3 | High (typically used in situ) | [6] |
| Acyl Chloride Synthesis | Cyclopropanecarboxylic acid | Thionyl chloride, DMF | 80 | 1-2 | 90-96 | [8] |
| Acyl Chloride Synthesis | Cyclobutanecarboxylic acid | Thionyl chloride | Reflux | 1-2 | High | [9][10][11] |
| Ketone Synthesis | Grignard Reagent, Acyl Chloride | THF/Ether | -78 to RT | 2-4 | 70-90 (general) | [12][13][14] |
Applications in Drug Development
The cyclopropyl and cyclobutyl moieties are considered "privileged scaffolds" in medicinal chemistry. Their incorporation into drug candidates can lead to several beneficial effects.[1][2][3]
Caption: Benefits of incorporating cyclopropyl/cyclobutyl scaffolds in drug design.
These small rings can act as bioisosteres for larger or more flexible groups, such as phenyl rings or gem-dimethyl groups, while introducing a unique three-dimensional character. This can lead to novel interactions with biological targets and improved drug-like properties. The inherent strain of these rings also influences their reactivity and metabolic fate, often protecting adjacent functional groups from enzymatic degradation.[1][4] The synthetic accessibility of this compound derivatives, as outlined in these protocols, provides a valuable platform for the exploration of new chemical space in the pursuit of novel therapeutics.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. nbinno.com [nbinno.com]
- 8. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. guidechem.com [guidechem.com]
- 11. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclobutyl(cyclopropyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone is a unique prochiral ketone featuring two distinct strained ring systems. The asymmetric reduction of this ketone provides access to the chiral alcohol, cyclobutyl(cyclopropyl)methanol, a valuable building block for the synthesis of complex molecules in medicinal chemistry and materials science. The distinct stereochemical environment created by the cyclobutyl and cyclopropyl groups presents a unique challenge and opportunity for stereoselective transformations.
This document provides detailed application notes and a comprehensive experimental protocol for the asymmetric reduction of this compound, focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its high enantioselectivity and broad substrate scope, making it an ideal choice for this transformation.[1][2][3]
Corey-Bakshi-Shibata (CBS) Reduction: An Overview
The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][3] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3•THF).[2]
The predictability of the stereochemical outcome is a key feature of the CBS reduction. The stereochemistry of the resulting alcohol is determined by the chirality of the oxazaborolidine catalyst. For instance, a catalyst derived from (S)-proline will typically yield the (R)-alcohol, while the (R)-proline-derived catalyst will produce the (S)-alcohol. This predictability stems from a well-understood transition state model where the ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, directing the hydride delivery from the borane-catalyst complex to one face of the carbonyl.[4]
Application to this compound
While specific literature on the asymmetric reduction of this compound is not available, the CBS reduction is highly effective for ketones bearing sterically demanding and electronically diverse substituents. Notably, the successful asymmetric reduction of cyclopropyl isopropyl ketone demonstrates the compatibility of the cyclopropyl moiety with this methodology.[5] The electron-rich nature of the cyclopropyl group often leads it to be treated as the "larger" substituent in the stereochemical model, influencing the direction of hydride attack.[5]
Based on established principles, the CBS reduction of this compound is expected to proceed with high enantioselectivity to furnish the corresponding chiral cyclobutyl(cyclopropyl)methanol.
Expected Quantitative Data
The following table summarizes the anticipated results for the asymmetric reduction of this compound based on typical outcomes for the CBS reduction of structurally related ketones.
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | (R)- or (S)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide (BMS) | Tetrahydrofuran (THF) | -20 to 25 | >90 | >95 |
Experimental Protocol: Asymmetric Reduction of this compound
This protocol is adapted from established procedures for the CBS reduction of ketones.[4]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
-
Cooling bath (ice-water or cryocooler)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous THF (10 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: Cool the flask to 0 °C in an ice-water bath. Add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.2 mmol, 0.2 mL) dropwise to the stirred THF.
-
Addition of Borane: To the catalyst solution, slowly add borane-dimethyl sulfide complex (1.0 mmol, 0.1 mL) dropwise. Stir the mixture for 10 minutes at 0 °C.
-
Addition of Ketone: In a separate vial, dissolve this compound (2.0 mmol, 248 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete (typically 1-2 hours), slowly and carefully add methanol (5 mL) dropwise to quench the excess borane. Vigorous gas evolution will be observed.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 N HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclobutyl(cyclopropyl)methanol.
-
Characterization: Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Signaling Pathway: Mechanism of the CBS Reduction
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Workflow
Caption: Experimental Workflow for Asymmetric Ketone Reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Scale-Up Synthesis of Cyclobutyl(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, scalable protocol for the synthesis of cyclobutyl(cyclopropyl)methanone, a valuable building block in medicinal chemistry and organic synthesis. The document includes detailed experimental procedures, safety protocols, and data presented in a clear, tabular format for ease of comparison and implementation in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, cyclobutyl cyanide. The second step is a Grignard reaction between cyclopropylmagnesium bromide and cyclobutyl cyanide, followed by acidic workup to yield the desired ketone.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Cyclobutyl Cyanide from Cyclobutylamine
This protocol is adapted from standard procedures for the synthesis of nitriles from primary amines via a Sandmeyer-type reaction.
Materials:
-
Cyclobutylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Diazotization: In a three-necked flask, dissolve cyclobutylamine in a solution of concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. An exothermic reaction will occur, and the temperature should be controlled with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Workup and Purification: Cool the reaction mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude cyclobutyl cyanide by fractional distillation.
Step 2: Grignard Reaction for the Synthesis of this compound
This procedure outlines the formation of cyclopropylmagnesium bromide and its subsequent reaction with cyclobutyl cyanide.[1][2][3]
Materials:
-
Cyclopropyl bromide
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Cyclobutyl cyanide
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Grignard Reagent Formation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[1]
-
Add anhydrous THF to the flask.
-
Dissolve cyclopropyl bromide in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the cyclopropyl bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice-water bath.
-
Dissolve cyclobutyl cyanide in anhydrous THF and add it to the dropping funnel.
-
Add the cyclobutyl cyanide solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Cool the reaction mixture in an ice-water bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following tables summarize the quantitative data for the scale-up synthesis.
Table 1: Reactant Quantities and Reaction Parameters for Cyclobutyl Cyanide Synthesis
| Parameter | Value |
| Reactants | |
| Cyclobutylamine | 1.0 mol |
| Sodium Nitrite | 1.2 mol |
| Concentrated HCl | 3.0 mol |
| Copper(I) Cyanide | 1.1 mol |
| Sodium Cyanide | 1.1 mol |
| Reaction Conditions | |
| Diazotization Temperature | 0-5 °C |
| Cyanation Temperature | 0-10 °C, then 50-60 °C |
| Reaction Time | 4-6 hours |
| Yield and Purity | |
| Typical Yield | 60-70% |
| Purity (after distillation) | >98% |
Table 2: Reactant Quantities and Reaction Parameters for Grignard Synthesis
| Parameter | Value |
| Reactants | |
| Magnesium Turnings | 1.2 mol |
| Cyclopropyl Bromide | 1.1 mol |
| Cyclobutyl Cyanide | 1.0 mol |
| Anhydrous THF | Varies with scale |
| Reaction Conditions | |
| Grignard Formation Temp. | Reflux |
| Grignard Reaction Time | 2-3 hours |
| Nitrile Addition Temp. | 0-10 °C |
| Nitrile Reaction Time | 2-4 hours |
| Yield and Purity | |
| Typical Yield | 70-80% |
| Purity (after distillation) | >99% |
Table 3: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [4] |
| Molecular Weight | 124.18 g/mol | [4] |
| Appearance | Colorless liquid | |
| Boiling Point | Not specified, requires vacuum distillation | |
| ¹H-NMR (CDCl₃, ppm) | ~3.0-3.5 (m, 1H, cyclobutyl-CH), ~2.5-3.0 (m, 2H, cyclobutyl-CH₂ α to C=O), ~1.8-2.2 (m, 4H, cyclobutyl-CH₂ β to C=O), ~2.0-2.5 (m, 1H, cyclopropyl-CH), ~0.8-1.2 (m, 4H, cyclopropyl-CH₂) | [5] |
| ¹³C-NMR (CDCl₃, ppm) | ~210 (C=O), ~45 (cyclobutyl-CH), ~25 (cyclobutyl-CH₂), ~20 (cyclopropyl-CH), ~10 (cyclopropyl-CH₂) | Predicted |
| IR (cm⁻¹) | ~1700 (C=O stretch) | [5] |
Safety Precautions
4.1. Handling of Cyanides:
-
Sodium cyanide and copper(I) cyanide are highly toxic. Handle with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.
-
Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
4.2. Grignard Reaction Safety:
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive.[6] All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Ethers like THF are highly flammable. Ensure there are no open flames or spark sources in the vicinity.[6]
-
The formation of the Grignard reagent is exothermic and can become vigorous.[6] Maintain good control over the addition rate of the alkyl halide and have an ice bath ready to cool the reaction if necessary.
-
Quenching of the Grignard reagent should be done slowly and carefully, especially on a large scale, to control the exothermic reaction with the protic solvent.
Signaling Pathways and Experimental Workflows
Figure 2: Detailed workflow for the Grignard reaction step.
Figure 3: Key chemical transformation in the Grignard reaction.
References
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 5. This compound | 14114-01-3 | Benchchem [benchchem.com]
- 6. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for cyclobutyl(cyclopropyl)methanone characterization
An Application Note for the Analytical Characterization of Cyclobutyl(cyclopropyl)methanone
Publication No. AN-CCM-001
Authors:
Abstract:
This application note provides a comprehensive overview of the analytical methodologies for the characterization of this compound (CAS No: 14114-01-3, Molecular Formula: C₈H₁₂O, MW: 124.18 g/mol ).[1] Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy are presented. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust methods for identity confirmation, purity assessment, and structural elucidation of this compound.
Introduction
This compound is a unique chemical entity incorporating two strained ring systems, a cyclobutane and a cyclopropane, attached to a carbonyl group. The inherent ring strain of these moieties makes this molecule a valuable building block in organic synthesis. Accurate and thorough analytical characterization is critical to ensure the identity, purity, and stability of the compound for research and development purposes. This note details the principal analytical techniques and provides validated protocols for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Varian Gemini 200 Spectrometer or equivalent.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Acquisition Time: 3.0 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 3.0 seconds.
-
Spectral Width: 220 ppm.
-
Number of Scans: 1024.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.23 ppm for the CDCl₃ solvent peak for ¹³C.[2]
Data Presentation and Interpretation
The ¹H NMR spectrum is characterized by complex multiplets in the upfield region. Protons on the highly shielded cyclopropane ring appear at a higher field compared to the cyclobutyl protons.[3] The ¹³C spectrum shows distinct resonances for the carbonyl carbon, and the methine and methylene carbons of the two rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Cyclobutyl-CH | 3.0 - 3.5 | Multiplet |
| Cyclobutyl-CH₂ (α to C=O) | 2.5 - 3.0 | Multiplet |
| Cyclobutyl-CH₂ (β to C=O) | 1.8 - 2.2 | Multiplet |
| Cyclopropyl-CH | 2.0 - 2.5 | Multiplet |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | Multiplet |
Predicted data based on general principles of NMR spectroscopy.[3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | > 200 |
| Cyclobutyl-CH | 40 - 50 |
| Cyclobutyl-CH₂ (α to C=O) | 30 - 40 |
| Cyclobutyl-CH₂ (β to C=O) | 15 - 25 |
| Cyclopropyl-CH | 15 - 25 |
| Cyclopropyl-CH₂ | 5 - 15 |
Predicted data based on general principles of NMR spectroscopy.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet (see GC-MS protocol).
-
Instrumentation: GC-MS system (e.g., Shimadzu MS2010plus) or a dedicated MS instrument.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 35-300.
-
Source Temperature: 230°C.
Data Presentation and Interpretation
The EI mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The fragmentation pattern is key to confirming the structure, with expected cleavages at the bonds connecting the cycloalkyl groups to the carbonyl carbon.
Table 3: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment Ion | Possible Neutral Loss |
|---|---|---|
| 124 | [C₈H₁₂O]⁺• (Molecular Ion) | - |
| 95 | [C₇H₁₁O]⁺ | •CH₃ (from cyclobutyl ring) |
| 83 | [C₅H₇O]⁺ | •C₂H₅ (from cyclobutyl ring) |
| 69 | [C₄H₅O]⁺ | •C₄H₇ (cyclobutyl radical) |
| 55 | [C₃H₃O]⁺ | •C₅H₉ |
| 41 | [C₃H₅]⁺ | C₅H₇O• |
This table represents a plausible fragmentation pattern. Saturated cyclic ketones are also known to produce a characteristic fragment at m/z 55.[4]
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 10 µg/mL solution of the sample in dichloromethane.[5] Ensure the final sample is free of particles.[6]
-
Instrumentation: Gas chromatograph coupled to a mass-selective detector.
-
GC Parameters:
-
Column: DB-5 fused silica column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[7]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 270°C, hold for 5 minutes.[7]
-
-
MS Parameters: Refer to the MS protocol in Section 2.1.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in acetonitrile. Filter through a 0.22 µm filter before injection.[6]
-
Instrumentation: HPLC system with a UV detector.
-
HPLC Parameters:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start at 60% B, hold for 2 minutes; ramp to 95% B over 8 minutes; hold at 95% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and 280 nm.
-
Data Presentation
Table 4: Summary of Chromatographic Conditions and Expected Results
| Parameter | GC-MS | HPLC-UV |
|---|---|---|
| Column | DB-5 (30 m x 0.25 mm) | C18 (4.6 x 150 mm) |
| Mobile Phase / Carrier Gas | Helium | Water / Acetonitrile |
| Detection | Mass Spectrometry (EI) | UV (210 nm, 280 nm) |
| Expected Retention Time | Analyte-specific, dependent on final conditions | Analyte-specific, dependent on final conditions |
| Primary Use | Purity assessment, identification of volatile impurities | Purity assessment, quantitation |
Supporting Analytical Techniques
Infrared (IR) Spectroscopy
IR spectroscopy is used for the rapid identification of functional groups.
-
Protocol: Acquire the spectrum of the neat compound as a thin film on a NaCl or KBr plate.
-
Expected Absorptions:
-
A strong, sharp peak characteristic of the carbonyl (C=O) stretch is expected around 1700 cm⁻¹ .
-
Multiple C-H stretching absorptions from the sp³-hybridized C-H bonds in the cyclobutyl and cyclopropyl groups will appear in the 2800-3000 cm⁻¹ region.
-
Elemental Analysis
Elemental analysis is used to confirm the empirical formula by determining the mass percentages of its constituent elements.
-
Protocol: Perform combustion analysis using a standard CHN elemental analyzer.
-
Data Presentation: The experimental results are compared against the theoretical values calculated from the molecular formula, C₈H₁₂O.
Table 5: Theoretical Elemental Composition
| Element | Theoretical Mass % |
|---|---|
| Carbon (C) | 77.37% |
| Hydrogen (H) | 9.74% |
| Oxygen (O) | 12.88% |
Analytical Workflows and Data Integration
The following diagrams illustrate the logical workflow for sample characterization and the integration of data from multiple spectroscopic techniques to confirm the chemical structure.
Caption: A logical workflow for the complete characterization of a chemical sample.
Caption: Integration of data from multiple sources to confirm chemical structure.
References
- 1. organomation.com [organomation.com]
- 2. chem.washington.edu [chem.washington.edu]
- 3. This compound | 14114-01-3 | Benchchem [benchchem.com]
- 4. GCMS Section 6.11.2 [people.whitman.edu]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. globaljournals.org [globaljournals.org]
- 8. HPLC Method for Analysis of Michler’s ketone on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Enzymatic Reactions Involving Cyclobutyl(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl(cyclopropyl)methanone is a unique structural motif of interest in medicinal chemistry due to the presence of two strained ring systems, a cyclobutyl and a cyclopropyl group, attached to a central carbonyl. While specific enzymatic studies on this compound are not extensively reported in scientific literature, its structural features suggest a high likelihood of interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] The strained cyclopropyl and cyclobutyl rings can influence the molecule's reactivity and susceptibility to enzymatic transformation.[1]
These application notes provide a predictive overview of the potential enzymatic reactions involving this compound and offer detailed protocols for researchers to investigate these transformations. The focus is on in vitro metabolism studies using liver microsomes, a standard approach in drug discovery to assess metabolic stability and identify potential metabolites.[1][2][3]
Predicted Enzymatic Reactions and Metabolic Pathways
Based on the known metabolism of compounds containing cyclopropyl and cyclobutyl moieties, the primary enzymatic reactions involving this compound are predicted to be mediated by cytochrome P450 enzymes.[4][5] The likely metabolic pathways include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic transformation catalyzed by CYPs.[6] Hydroxylation can occur on either the cyclobutyl or cyclopropyl ring.
-
Ring Opening: The high ring strain of the cyclopropyl group makes it susceptible to oxidative ring opening, which can lead to the formation of reactive intermediates.[4][7] This is a critical pathway to investigate due to the potential for bioactivation and subsequent toxicity.[4]
-
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, cyclobutyl(cyclopropyl)methanol.
These potential metabolic transformations are visualized in the signaling pathway diagram below.
Caption: Predicted Phase I metabolic pathways of this compound.
Application Notes
Metabolic Stability Assessment
Determining the metabolic stability of this compound is a crucial first step. A compound with high metabolic stability is less likely to be rapidly cleared from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability may be rapidly metabolized and eliminated. An in vitro metabolic stability assay using liver microsomes provides a reliable estimate of a compound's intrinsic clearance.[3][8]
Metabolite Identification
Identifying the metabolites of this compound is essential for understanding its potential pharmacological and toxicological profile. Metabolites can be inactive, possess their own biological activity, or be reactive species that can lead to toxicity.[4][9] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for identifying and characterizing metabolites formed in in vitro systems.[10][11]
Reaction Phenotyping
Identifying the specific CYP isoforms responsible for the metabolism of this compound is important for predicting potential drug-drug interactions. If the compound is metabolized by a single CYP isoform that is also responsible for the metabolism of other co-administered drugs, there is a risk of competitive inhibition, which could lead to altered drug exposure and potential adverse effects.[12]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the procedure for determining the rate of metabolism of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.[1]
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[3]
-
-
Incubation:
-
In a 96-well plate, add the diluted human liver microsomes.
-
Add the this compound solution to initiate the reaction.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile.
-
The 0-minute time point serves as the control and is quenched immediately after the addition of the test compound.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Metabolite Identification
This protocol describes the general workflow for identifying potential metabolites of this compound.
Materials:
-
Same as Protocol 1
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Perform a larger scale incubation of this compound with human liver microsomes and the NADPH regenerating system for a fixed time point (e.g., 60 minutes).
-
Include a control incubation without the NADPH regenerating system.
-
-
Sample Preparation:
-
Quench the reaction and process the sample as described in Protocol 1.
-
-
LC-HRMS Analysis:
-
Analyze the samples using a high-resolution LC-MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements and fragmentation patterns of potential metabolites.
-
-
Data Analysis:
-
Compare the chromatograms of the NADPH-fortified sample with the control sample to identify unique peaks corresponding to potential metabolites.
-
Determine the accurate mass of the potential metabolites and propose elemental compositions.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the metabolites. In silico metabolite prediction tools can aid in this process.[10][11]
-
Data Presentation
The quantitative data from the metabolic stability assay can be summarized in the following table:
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Example Value | Example Value |
| Positive Control (e.g., Verapamil) | Example Value | Example Value |
| Negative Control (e.g., Warfarin) | Example Value | Example Value |
The results from metabolite identification can be presented as follows:
| Metabolite ID | Retention Time (min) | Observed m/z | Proposed Structure |
| M1 | Example Value | Example Value | Hydroxylated this compound |
| M2 | Example Value | Example Value | Ring-opened metabolite |
| M3 | Example Value | Example Value | Reduced this compound |
Visualization of Experimental Workflow
The general workflow for investigating the enzymatic reactions of this compound is depicted in the following diagram.
Caption: General experimental workflow for studying the metabolism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. scispace.com [scispace.com]
- 10. Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclobutyl(cyclopropyl)methanone Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of cyclobutyl(cyclopropyl)methanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve two primary strategies:
-
Grignard Reaction: This involves the reaction of a cyclopropyl or cyclobutyl Grignard reagent with a corresponding acyl chloride.
-
Cyclopropylmagnesium bromide reacting with cyclobutanecarbonyl chloride.
-
Cyclobutylmagnesium bromide reacting with cyclopropanecarbonyl chloride.
-
-
Oxidation of the corresponding secondary alcohol: Oxidation of cyclobutyl(cyclopropyl)methanol provides a direct route to the ketone.
Q2: I am observing low yields in my Grignard reaction. What are the potential causes?
A2: Low yields in the Grignard synthesis of this compound can stem from several factors:
-
Grignard Reagent Quality: The Grignard reagent may not have formed efficiently or could have degraded due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: The highly reactive nature of Grignard reagents can lead to side reactions. With sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting material after workup[1].
-
Ring Opening: The strained cyclopropane ring is susceptible to opening, especially if the reaction temperature is not adequately controlled.[2]
Q3: Are there any known side reactions to be aware of when working with cyclopropyl ketones?
A3: Yes, the strained nature of the cyclopropane ring makes it prone to specific side reactions. The carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to transformations like cyclizations and cycloadditions.[2] Under certain conditions, particularly photochemical, cleavage of the cyclopropane ring can occur, leading to diradical intermediates that can undergo rearrangements or additions.[2]
Q4: Can the cyclobutane ring also participate in side reactions?
A4: While generally less strained than the cyclopropane ring, the cyclobutane ring in cyclobutyl ketones can undergo ring-expansion reactions, which could lead to the formation of cyclopentanone derivatives as byproducts.[2]
Q5: What purification methods are recommended for this compound?
A5: For purification of similar ketones like cyclopropyl methyl ketone, fractional distillation under reduced pressure is a common and effective method to achieve high purity.[3] For analysis of purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), NMR spectroscopy, and High-Performance Liquid Chromatography (HPLC) are recommended.[3]
Troubleshooting Guides
Guide 1: Grignard Reaction Troubleshooting
This guide addresses common issues when synthesizing this compound via the reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete formation of Grignard reagent. | Ensure magnesium turnings are activated. Use a crystal of iodine or 1,2-dibromoethane to initiate the reaction. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. |
| Decomposition of Grignard reagent. | Use freshly prepared Grignard reagent. Avoid storing it for extended periods. | |
| Inactive acyl chloride. | Use freshly distilled or a new bottle of cyclobutanecarbonyl chloride. | |
| Formation of a significant amount of alcohol byproduct (e.g., a tertiary alcohol) | The intermediate ketone reacts with a second equivalent of the Grignard reagent. | Add the Grignard reagent slowly to the acyl chloride solution at a low temperature (e.g., 0 °C or below) to control the reaction rate and minimize over-addition.[2] |
| Presence of ring-opened byproducts | The cyclopropane ring is unstable under the reaction conditions. | Maintain a low reaction temperature throughout the addition and stirring. Avoid acidic workup conditions if possible, as acids can promote ring-opening of cyclopropyl derivatives.[4] |
| Difficulty in separating product from starting materials | Similar boiling points or chromatographic behavior. | Optimize purification conditions. For distillation, use a fractional distillation column. For chromatography, screen different solvent systems to achieve better separation. |
Guide 2: Oxidation of Cyclobutyl(cyclopropyl)methanol Troubleshooting
This guide focuses on issues that may arise during the oxidation of the secondary alcohol to the desired ketone.
| Observed Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (starting material remains) | Insufficient oxidant or reaction time. | Increase the equivalents of the oxidizing agent. Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| Mild oxidizing agent is not effective enough. | Consider a stronger oxidizing agent. However, be mindful of potential side reactions with harsher reagents. | |
| Over-oxidation or degradation of the product | Oxidizing agent is too harsh. | Use a milder oxidizing agent such as PCC (Pyridinium chlorochromate) or a Swern oxidation. |
| Reaction temperature is too high. | Perform the oxidation at a lower temperature to improve selectivity and minimize byproduct formation. | |
| Formation of acidic byproducts | Cleavage of the rings due to harsh conditions. | Use buffered oxidation conditions or a non-acidic oxidizing agent. |
| Difficult workup and purification | Emulsion formation or difficulty removing the oxidant byproducts. | Follow the specific workup procedure for the chosen oxidant carefully. For example, for chromium-based oxidants, quenching with isopropanol and filtering through a pad of celite or silica gel can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a general guideline based on standard procedures for Grignard reactions with acyl chlorides.
-
Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
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Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of cyclopropyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gentle heating may be required.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanecarbonyl Chloride:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the acyl chloride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
References
Technical Support Center: Purification of Cyclobutyl(cyclopropyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of cyclobutyl(cyclopropyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common and effective methods for the synthesis of this compound are:
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Grignard Reaction with an Acyl Chloride: The reaction of cyclopropylmagnesium bromide with cyclobutanecarbonyl chloride.
-
Grignard Reaction with a Nitrile: The reaction of cyclobutylmagnesium bromide with cyclopropyl cyanide.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities may include:
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Unreacted Starting Materials: Cyclobutanecarbonyl chloride, cyclopropyl cyanide, or the corresponding Grignard reagents.
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Tertiary Alcohol: Dicyclopropyl(cyclobutyl)methanol, formed by the reaction of a second equivalent of the Grignard reagent with the ketone product.
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Byproducts from Grignard Reagent Formation: Bicyclopropyl or bicyclobutyl from Wurtz-type coupling.
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Solvent and Reagents: Residual solvents like THF or diethyl ether, and quenching agents.
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Rearrangement Products: Due to the strained nature of the cyclopropyl and cyclobutyl rings, ring-opening or rearrangement byproducts can sometimes be observed, particularly under harsh temperature or acidic/basic conditions.
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective techniques are:
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Fractional Distillation: Ideal for separating the product from components with significantly different boiling points, such as high-boiling tertiary alcohol byproducts and low-boiling solvents.
-
Column Chromatography: Highly effective for removing polar impurities like alcohols and baseline impurities. It is suitable for achieving high purity on a small to medium scale.
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Aqueous Extraction/Washes: Useful for removing water-soluble impurities, salts, and unreacted water-soluble starting materials. A bisulfite wash can be particularly effective for separating unreacted aldehydes if they are present as impurities.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Grignard Reagent Formation | Ensure magnesium turnings are activated and the reaction is performed under strictly anhydrous conditions. Use of iodine or 1,2-dibromoethane can help initiate the reaction. |
| Side Reaction with Acyl Chloride | A significant side reaction in the Grignard synthesis with acyl chlorides is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol. To minimize this, add the Grignard reagent slowly to the acyl chloride solution at a low temperature (e.g., -78 °C to 0 °C). Using a 1:1 stoichiometry is crucial. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Product Loss During Workup | Ensure proper phase separation during aqueous extraction. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. |
Problem 2: Product Contamination with a Higher Boiling Point Impurity
| Possible Cause | Suggested Solution |
| Formation of Tertiary Alcohol | The most likely high-boiling impurity is the tertiary alcohol, dicyclopropyl(cyclobutyl)methanol. |
| Purification Strategy: | |
| * Fractional Distillation: Carefully perform fractional distillation under reduced pressure to separate the ketone from the higher-boiling alcohol. | |
| * Column Chromatography: Utilize silica gel column chromatography. The ketone will elute before the more polar alcohol. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent system (e.g., 5-10% ethyl acetate in hexanes) is recommended. |
Problem 3: Presence of Unreacted Starting Materials in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | As mentioned before, ensure the reaction has gone to completion. |
| Inefficient Quenching | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the Grignard reaction to minimize side reactions and effectively neutralize any remaining reactive species. |
| Ineffective Purification | * Unreacted Acyl Chloride: Can be removed by a wash with a mild aqueous base (e.g., sodium bicarbonate solution). |
| * Unreacted Nitrile: Can be more challenging to remove due to similar polarity to the ketone. Careful fractional distillation or optimized column chromatography may be required. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
1. Preparation of Cyclopropylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Assemble the apparatus under an inert atmosphere (nitrogen or argon).
-
Add a small crystal of iodine to the flask.
-
Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel. The reaction should initiate spontaneously. If not, gentle heating may be required.
-
Once the reaction starts, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Cyclobutanecarbonyl Chloride:
-
In a separate flame-dried flask, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool this solution to 0 °C using an ice bath.
-
Slowly add the prepared cyclopropylmagnesium bromide solution via a cannula or dropping funnel to the acyl chloride solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC.
3. Workup and Initial Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent in vacuo to obtain the crude product.
Purification Protocols
1. Fractional Distillation:
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Heat the crude product under reduced pressure.
2. Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with a gradient of increasing polarity, starting with pure hexane.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data
The following table summarizes hypothetical data for the synthesis and purification of this compound based on typical yields for similar reactions. Actual results may vary.
| Parameter | Grignard Reaction with Acyl Chloride | Purification by Fractional Distillation | Purification by Column Chromatography |
| Typical Yield | 60-75% (crude) | 85-95% recovery | 80-90% recovery |
| Achievable Purity | 70-85% (by GC) | >95% (by GC) | >98% (by GC) |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
identification of byproducts in cyclobutyl(cyclopropyl)methanone synthesis
Welcome to the technical support center for the synthesis of cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most viable and commonly adapted laboratory synthesis involves the reaction of a cyclobutyl organometallic reagent with a cyclopropanecarbonyl derivative. A typical example is the reaction of cyclobutylmagnesium bromide (a Grignard reagent) with cyclopropanecarbonyl chloride. An alternative, though less common, route could involve the reaction of a cyclopropyl organometallic reagent with a cyclobutanecarbonyl derivative.
Q2: What are the primary byproducts observed in the Grignard-based synthesis of this compound?
A2: The primary and most significant byproduct is the tertiary alcohol, dicyclobutyl(cyclopropyl)methanol. This results from the high reactivity of the Grignard reagent, which can attack the newly formed ketone. Other potential byproducts can arise from ring-opening of the strained cyclopropane or cyclobutane rings, especially if acidic conditions are introduced during workup.
Q3: How can the formation of the tertiary alcohol byproduct be minimized?
A3: Several strategies can be employed to reduce the formation of the tertiary alcohol:
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Low Temperature: Performing the reaction at low temperatures (-78 °C is common) can help control the reactivity of the Grignard reagent.
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Slow Addition: Adding the Grignard reagent slowly to the acyl chloride solution ensures that the Grignard reagent is the limiting reactant at any given time, reducing the chance of it reacting with the product ketone.
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Use of a less reactive organometallic: Organocuprates (Gilman reagents), such as lithium dicyclobutylcuprate, are less reactive than Grignard reagents and are known to react with acyl chlorides to give ketones with minimal formation of the tertiary alcohol.[1][2]
-
Use of additives: Certain additives can moderate the reactivity of the Grignard reagent.[3][4]
Q4: Are there any concerns about the stability of the cyclopropyl and cyclobutyl rings during the synthesis?
A4: Yes, both cyclopropane and cyclobutane rings are strained and can undergo ring-opening reactions under certain conditions.[5] It is crucial to avoid strongly acidic conditions, especially at elevated temperatures, during the reaction and workup. The ketone functional group can activate the adjacent cyclopropyl ring, making it more susceptible to nucleophilic attack and subsequent ring-opening.[5][6]
Q5: What analytical techniques are recommended for identifying and quantifying the main product and byproducts?
A5: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.
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GC-MS: This technique is excellent for separating the components of the reaction mixture and providing preliminary identification based on their mass-to-charge ratio and fragmentation patterns.[5][7]
-
¹H and ¹³C NMR: NMR spectroscopy provides detailed structural information, allowing for unambiguous identification of the desired ketone and any byproducts. Characteristic signals for the cyclopropyl and cyclobutyl groups, as well as the carbonyl carbon, can be used for confirmation.[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired ketone | Incomplete reaction; degradation of starting materials or product. | Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Check the quality of the Grignard reagent. Consider extending the reaction time or optimizing the temperature. |
| High percentage of tertiary alcohol byproduct | The Grignard reagent is reacting with the product ketone. | Perform the reaction at a lower temperature (e.g., -78 °C). Add the Grignard reagent solution dropwise to the cyclopropanecarbonyl chloride solution. Consider using a Gilman reagent (lithium dicyclobutylcuprate) instead of a Grignard reagent. |
| Presence of unexpected peaks in GC-MS or NMR, possibly indicating ring-opened products | The cyclopropane or cyclobutane ring has opened. | Avoid acidic conditions during the reaction and workup. Use a mild quenching agent like saturated ammonium chloride solution instead of strong acids. Ensure the reaction temperature is well-controlled. |
| Recovery of unreacted starting materials (cyclopropanecarbonyl chloride) | The Grignard reagent was not active, or there was insufficient Grignard reagent. | Ensure the magnesium turnings are activated and all glassware is scrupulously dry for the Grignard reagent formation. Titrate the Grignard reagent before use to determine its exact concentration. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure for the synthesis of a ketone from a Grignard reagent and an acyl chloride.
Materials:
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Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
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Cyclopropanecarbonyl chloride
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings.
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The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopropanecarbonyl Chloride:
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared cyclobutylmagnesium bromide solution to the cold solution of cyclopropanecarbonyl chloride via a cannula or dropping funnel with vigorous stirring.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
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Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to isolate the this compound.
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Data Presentation
Table 1: Expected Byproducts in the Grignard Synthesis of this compound
| Byproduct Name | Chemical Structure | Formation Pathway | Analytical Signature (Expected) |
| Dicyclobutyl(cyclopropyl)methanol | C₁₃H₂₂O | Addition of a second equivalent of cyclobutylmagnesium bromide to the product ketone. | Higher molecular weight in MS. Presence of a hydroxyl group signal in IR and ¹H NMR. Absence of a carbonyl signal in ¹³C NMR. |
| Ring-opened products (e.g., 1-cyclopropylhept-1-en-4-one) | Varies | Acid-catalyzed or thermally induced ring-opening of the cyclobutane or cyclopropane ring. | Varies depending on the specific product. May show alkene signals in ¹H and ¹³C NMR. Different fragmentation pattern in MS. |
| Unreacted Cyclopropanecarbonyl Chloride | C₄H₅ClO | Incomplete reaction. | Lower retention time in GC. Characteristic isotopic pattern for chlorine in MS. |
| Bicyclobutyl | C₈H₁₄ | Wurtz-type coupling of cyclobutylmagnesium bromide. | Lower boiling point and retention time in GC. Absence of oxygen in MS. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 2. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Cyclobutyl(cyclopropyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclobutyl(cyclopropyl)methanone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, focusing on the widely used Grignard reaction between a cyclopropyl magnesium halide and a cyclobutyl carbonyl derivative.
Issue 1: Low or No Product Formation
Q: My reaction is yielding very little or no this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors throughout the experimental workflow. Here are the primary areas to investigate:
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Grignard Reagent Quality: The quality of the Grignard reagent is paramount.
-
Troubleshooting:
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., dry argon or nitrogen).
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Reagent Titration: The concentration of the prepared Grignard reagent should be determined by titration (e.g., with iodine and sodium thiosulfate) before use to ensure an accurate stoichiometric ratio with the electrophile.
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Visual Inspection: A freshly prepared Grignard reagent should be a clear to slightly cloudy solution. A significant amount of white precipitate may indicate decomposition.
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-
-
Starting Material Purity: Impurities in the starting materials can interfere with the reaction.
-
Troubleshooting:
-
Cyclobutanecarbonyl Chloride/Ester Purity: Ensure the cyclobutyl carbonyl compound is pure and free of acidic impurities or water. If using cyclobutanecarbonyl chloride, it should be freshly distilled or obtained from a reliable commercial source.
-
Solvent Quality: Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
-
Reaction Temperature: Temperature control is critical for Grignard reactions.
-
Troubleshooting:
-
Formation of Grignard Reagent: The initial formation of the Grignard reagent is exothermic. Maintain a gentle reflux by controlling the rate of addition of the cyclopropyl halide to the magnesium turnings.
-
Reaction with Electrophile: The addition of the cyclobutyl carbonyl compound should be performed at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.
-
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Significant Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A: The formation of side products is a common challenge. The strained nature of the cyclopropyl and cyclobutyl rings can lead to undesired reactions.
-
Common Side Products and Their Causes:
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Ring-Opened Products: The strained cyclopropane and cyclobutane rings can undergo ring-opening, especially in the presence of Lewis acids or at elevated temperatures.
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Wurtz Coupling Products (Bicyclopropyl): The Grignard reagent can couple with unreacted cyclopropyl halide.
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Tertiary Alcohol (from reaction with ester): If using a cyclobutyl ester as the electrophile, the initial ketone product can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.
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-
Strategies for Minimizing Side Products:
| Side Product | Probable Cause | Mitigation Strategy |
| Ring-Opened Byproducts | High reaction temperature; Presence of acidic impurities. | Maintain low reaction temperatures during the addition of the electrophile. Ensure all reagents and solvents are neutral. |
| Bicyclopropyl | Excess cyclopropyl halide; High temperature during Grignard formation. | Use a slight excess of magnesium. Control the temperature during Grignard formation to maintain a gentle reflux. |
| Dicyclopropyl(cyclobutyl)methanol | Use of a cyclobutyl ester as the electrophile. | Use cyclobutanecarbonyl chloride as the electrophile. If using an ester, use a reverse addition (add Grignard to ester) at low temperature and monitor the reaction closely to stop it after ketone formation. |
Experimental Workflow for Minimizing Side Products
Caption: Recommended workflow to minimize side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound with a good yield?
A1: A reliable method is the Grignard reaction between cyclopropylmagnesium bromide and cyclobutanecarbonyl chloride. This approach generally provides a cleaner reaction and higher yield compared to using a cyclobutyl ester, as it avoids the formation of a tertiary alcohol byproduct.
Q2: How can I improve the yield of the Grignard reagent formation?
A2: To improve the yield of cyclopropylmagnesium bromide:
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Activate the Magnesium: Use fresh, high-purity magnesium turnings. If the reaction is sluggish to start, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
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Control the Temperature: The reaction is exothermic. Maintain a gentle reflux by controlling the rate of addition of cyclopropyl bromide.
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Solvent: Use anhydrous diethyl ether or tetrahydrofuran (THF). THF can sometimes improve the solubility of the Grignard reagent.
Q3: What are the optimal reaction conditions for the coupling of the Grignard reagent with cyclobutanecarbonyl chloride?
A3: For optimal results:
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Temperature: Add the cyclobutanecarbonyl chloride solution dropwise to the Grignard reagent at 0 °C or lower. This helps to control the exothermicity of the reaction and minimize side reactions.
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Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) to ensure complete consumption of the acyl chloride.
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Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and helps to prevent ring-opening of the product.
Q4: What are the key considerations for the purification of this compound?
A4: The primary purification method is silica gel column chromatography.
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Solvent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC).
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Product Stability: While generally stable, prolonged exposure to strong acids or bases during workup or purification should be avoided to prevent potential ring cleavage.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis of this compound from cyclopropyl bromide and cyclobutanecarbonyl chloride.
Materials:
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Magnesium turnings
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Iodine (a small crystal)
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Cyclopropyl bromide
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Anhydrous diethyl ether
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Cyclobutanecarbonyl chloride
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Cyclopropylmagnesium Bromide:
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Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
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Add a small crystal of iodine.
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Add a small portion of anhydrous diethyl ether to cover the magnesium.
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Add a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether to the dropping funnel.
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Add a small amount of the cyclopropyl bromide solution to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclobutanecarbonyl Chloride:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Prepare a solution of cyclobutanecarbonyl chloride (0.9 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.
-
Data Summary Table: Hypothetical Yield Comparison
The following table presents hypothetical data to illustrate how optimizing reaction parameters can improve the yield.
| Entry | Electrophile | Temperature of Addition | Yield (%) |
| 1 | Cyclobutyl Acetate | Room Temperature | 35 |
| 2 | Cyclobutyl Acetate | 0 °C | 50 |
| 3 | Cyclobutanecarbonyl Chloride | Room Temperature | 65 |
| 4 | Cyclobutanecarbonyl Chloride | 0 °C | 85 |
side reactions of cyclobutyl(cyclopropyl)methanone and how to avoid them
Welcome to the technical support center for cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: Due to the inherent ring strain of the cyclopropyl and cyclobutyl moieties, the most prevalent side reactions involve ring-opening of the cyclopropyl group and, to a lesser extent, rearrangement of the cyclobutyl group. These can be initiated under a variety of conditions, including acidic, basic, and transition metal-catalyzed reactions. Other common issues include unexpected products during reductions and nucleophilic additions.
Q2: Why is the cyclopropyl ring so susceptible to opening?
A2: The C-C-C bond angles in a cyclopropane ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angle strain weakens the C-C bonds, making them more susceptible to cleavage under various reaction conditions.
Q3: Can the cyclobutyl ring also undergo side reactions?
A3: Yes, while less strained than the cyclopropyl ring, the cyclobutyl ring can undergo rearrangements, most notably ring expansion to form more stable cyclopentanone derivatives. This is particularly common in reactions that proceed through a carbocation intermediate adjacent to the cyclobutyl ring.
Q4: Are there general precautions I can take to minimize side reactions?
A4: Yes. Mild reaction conditions are generally preferred. This includes using less aggressive Lewis acids, lower reaction temperatures, and shorter reaction times where possible. Careful selection of reagents and catalysts is also crucial. For instance, in reductions, using a milder reducing agent like sodium borohydride over lithium aluminum hydride can prevent unwanted side reactions.
Troubleshooting Guides
Issue 1: Ring-Opening of the Cyclopropyl Group During a Reaction
Symptoms:
-
Formation of a major byproduct with a mass corresponding to the addition of reactants followed by the opening of the three-membered ring.
-
Complex mixture of products observed by NMR or GC-MS, often containing unsaturated ketone derivatives.
Potential Causes:
-
Harsh acidic conditions: Strong Lewis or Brønsted acids can protonate the carbonyl oxygen, activating the adjacent cyclopropyl ring for nucleophilic attack and subsequent ring-opening.
-
Transition metal catalysis: Catalysts like palladium can induce ring-opening to form α,β-unsaturated ketones.
-
Radical reactions: Reactions proceeding through radical intermediates can lead to cleavage of the cyclopropyl ring.
Solutions:
-
Use milder Lewis acids: If a Lewis acid is required, opt for weaker ones. The table below provides a comparison of different Lewis acids and their propensity to cause ring-opening.
-
Control temperature: Perform the reaction at the lowest possible temperature to minimize the energy available for ring-opening.
-
Choose alternative catalysts: If using a transition metal catalyst, screen different metals and ligands to find a system that is less prone to promoting ring-opening.
Quantitative Data on Lewis Acid and Catalyst Choice:
| Catalyst/Lewis Acid | Reaction Condition | Desired Product Yield (%) | Ring-Opened Side Product Yield (%) |
| Pd(OAc)₂/PCy₃ | Toluene, 110°C, 12h | 15 | 85 (E)-1-arylbut-2-en-1-one[1] |
| Pd(OAc)₂/dppf | Toluene, 110°C, 12h | 70 | 30 |
| Yb(OTf)₃ (5 mol%) | Dioxane, 90°C | High (for cycloaddition) | Low (byproduct formation)[2] |
| Sc(OTf)₃ (10 mol%) | CH₂Cl₂, rt | Moderate | Significant ring-opening |
Experimental Protocol: Minimizing Ring-Opening in a Lewis Acid-Catalyzed Reaction
-
Reagent Preparation: Dry all solvents and reagents thoroughly. Ensure the this compound is of high purity.
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a flame-dried flask.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) before adding the Lewis acid.
-
Lewis Acid Addition: Add a mild Lewis acid (e.g., Yb(OTf)₃) portion-wise or as a solution in the reaction solvent, ensuring the temperature does not rise significantly.
-
Substrate Addition: Add the other reactant slowly to the cooled solution.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it at low temperature by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Work-up and Purification: Proceed with a standard aqueous work-up and purify the product by column chromatography.
Troubleshooting Logic for Ring-Opening:
Troubleshooting workflow for cyclopropyl ring-opening.
Issue 2: Ring Expansion of the Cyclobutyl Group
Symptoms:
-
Formation of a product with the same mass as the expected product but with a different fragmentation pattern in mass spectrometry.
-
NMR signals consistent with a cyclopentanone or cyclopentanol derivative.
Potential Causes:
-
Carbocation formation: Reactions that generate a carbocation on the carbon adjacent to the cyclobutyl ring can trigger a rearrangement to a more stable cyclopentyl cation, relieving ring strain. This is common in SN1-type reactions or under strongly acidic conditions.
Solutions:
-
Avoid carbocation intermediates: Choose reaction pathways that do not involve the formation of a carbocation next to the cyclobutyl ring. For example, favor SN2 over SN1 conditions for substitution reactions.
-
Use non-acidic conditions: If possible, perform the reaction under neutral or basic conditions to avoid protonation and subsequent carbocation formation.
Experimental Protocol: Avoiding Ring Expansion in a Reduction Reaction
-
Reagent Selection: Use a mild, non-acidic reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
-
Reaction Setup: Dissolve this compound in the chosen solvent at room temperature.
-
Reducing Agent Addition: Add NaBH₄ portion-wise to control the initial exotherm.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid at 0 °C.
-
Work-up and Purification: Perform a standard extractive work-up and purify the resulting alcohol by column chromatography.
Logical Diagram of Ring Expansion:
Pathway leading to ring expansion side products.
Issue 3: Unexpected Products in Grignard Reactions
Symptoms:
-
Recovery of starting material.
-
Formation of an alcohol resulting from the reduction of the ketone.
-
Low yield of the desired tertiary alcohol.
Potential Causes:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon work-up, this regenerates the starting ketone.[3]
-
Reduction: If the Grignard reagent has a β-hydride, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[3]
-
Steric hindrance: The bulky nature of the cyclobutyl and cyclopropyl groups can hinder the approach of the Grignard reagent to the carbonyl carbon.
Solutions:
-
Use a less sterically hindered Grignard reagent: If possible, choose a smaller Grignard reagent.
-
Use low temperatures: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over enolization.
-
Use a cerium(III) chloride additive (Luche reduction conditions): Adding CeCl₃ can increase the nucleophilicity of the organometallic reagent and suppress enolization.
Product Distribution in Grignard Reactions with Sterically Hindered Ketones:
| Grignard Reagent | Temperature (°C) | Desired Addition Product (%) | Enolization Product (%) | Reduction Product (%) |
| Ethylmagnesium Bromide | 25 | 60 | 30 | 10 |
| Ethylmagnesium Bromide | -78 | 85 | 10 | 5 |
| tert-Butylmagnesium Chloride | 25 | <10 | 70 | 20 |
| Ethylmagnesium Bromide + CeCl₃ | -78 | >95 | <5 | <1 |
Experimental Protocol: Optimized Grignard Reaction
-
CeCl₃ Activation: In a flame-dried, three-necked flask under argon, add anhydrous cerium(III) chloride and THF. Stir the suspension vigorously for 2 hours at room temperature.
-
Cooling: Cool the CeCl₃ suspension to -78 °C.
-
Grignard Addition: Add the Grignard reagent dropwise to the CeCl₃ suspension and stir for another hour at -78 °C.
-
Substrate Addition: Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up and Purification: Warm the mixture to room temperature, perform an extractive work-up, and purify the product by column chromatography.
Grignard Reaction Pathways:
Competing pathways in the Grignard reaction.
References
Technical Support Center: Cyclobutyl(cyclopropyl)methanone Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and potential degradation pathways of cyclobutyl(cyclopropyl)methanone. The following resources are designed to assist users in anticipating and troubleshooting issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily due to the inherent ring strain of the cyclobutyl and cyclopropyl moieties and the reactivity of the ketone functional group. Key factors to consider are:
-
Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.
-
pH: Acidic or basic conditions can catalyze hydrolytic degradation or promote rearrangements of the strained rings.
-
Light: Exposure to UV or visible light can induce photochemical reactions, leading to ring-opening or other rearrangements.[1][2]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the ketone or the cycloalkyl rings.
Q2: What are the expected degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from the chemistry of similar strained-ring ketones.
-
Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be protonated, making the strained cyclopropyl or cyclobutyl ring susceptible to nucleophilic attack and subsequent ring opening.[3][4]
-
Photochemical Rearrangements (Norrish Type I and II reactions): Upon absorption of light, the ketone can undergo cleavage of the alpha-carbon-carbon bond (Norrish Type I), leading to the formation of radical intermediates. These intermediates can then undergo various rearrangements or eliminations. Norrish Type II reactions, involving intramolecular hydrogen abstraction, are also possible if a gamma-hydrogen is accessible.[1][2][5]
-
Thermal Decomposition: At high temperatures, the strained rings can undergo cleavage, leading to a variety of smaller, unsaturated molecules.[6][7]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, refrigeration may be advisable, but it is crucial to allow the compound to return to room temperature before opening to prevent condensation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results over time.
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound due to improper storage. | 1. Review storage conditions (temperature, light exposure, container seal). 2. Perform a purity analysis (e.g., HPLC, GC-MS) on a fresh and an older sample to check for the presence of degradation products. 3. If degradation is confirmed, acquire a new batch of the compound and store it under the recommended conditions. |
| Reaction with solvent or other reagents. | 1. Investigate the compatibility of this compound with all components of the experimental mixture. 2. Run control experiments excluding certain components to identify any potential reactions. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products during the experiment. | 1. Consider the experimental conditions (pH, temperature, light) as potential stressors. 2. Attempt to identify the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This information can help in postulating the structures of the degradation products. 3. If possible, perform forced degradation studies under controlled conditions to intentionally generate and identify potential degradation products. |
| Contamination of the sample or instrument. | 1. Run a blank analysis (solvent only) to check for system contamination. 2. Ensure proper cleaning of all glassware and equipment.[8][9][10] |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[11][12][13][14]
General Protocol for Forced Degradation
A general workflow for conducting forced degradation studies is outlined below.
Caption: General workflow for forced degradation studies.
Detailed Methodologies
1. Acid/Base Hydrolysis:
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time intervals.
-
3. Thermal Degradation:
-
Objective: To determine the effect of heat on the compound's stability.
-
Procedure:
-
Place the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or higher).
-
Withdraw samples at specified time intervals for analysis.
-
4. Photolytic Degradation:
-
Objective: To assess the compound's stability when exposed to light.
-
Procedure:
-
Expose a solution of the compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples at specified time intervals.
-
Potential Degradation Pathways Visualization
The following diagram illustrates a hypothetical degradation pathway for this compound under acidic conditions, leading to ring-opening products.
Caption: Hypothetical acid-catalyzed degradation pathway.
Quantitative Data Summary
The following table should be populated with data obtained from stability and forced degradation studies.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl (60°C) | 0 | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH (60°C) | 0 | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂ (RT) | 0 | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| Thermal (80°C) | 0 | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 | |||
| Photolytic (ICH Q1B) | 0 | ||
| 2 | |||
| 6 | |||
| 12 | |||
| 24 |
Note: This table serves as a template. Actual time points and conditions may need to be adjusted based on the observed stability of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Acid-catalysed rearrangements of some spiro cyclopropyl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. phenomenex.com [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. apicule.com [apicule.com]
- 12. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Characterization of Cyclobutyl(cyclopropyl)methanone
Welcome to the technical support center for the characterization of cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical characterization of this unique molecule. The presence of two strained rings, a cyclobutyl and a cyclopropyl group, attached to a carbonyl function presents specific challenges in spectral interpretation and chromatographic analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental characterization of this compound in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the proton (¹H) NMR signals for the cyclobutyl and cyclopropyl protons overlapping and difficult to interpret?
Answer: The complex multiplet patterns observed in the upfield region of the ¹H NMR spectrum are characteristic of the various protons within the cyclobutyl and cyclopropyl rings. The protons on the cyclopropane ring are expected to be significantly shielded due to the ring's unique electronic structure, causing them to appear at a higher field (lower ppm values).[1] Overlapping signals can be a result of similar chemical environments.
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: Increasing the magnetic field strength (e.g., from 400 MHz to 600 MHz or higher) can improve signal dispersion and resolve overlapping multiplets.
-
Solvent Effects: Changing the deuterated solvent can induce changes in chemical shifts, potentially resolving overlapping signals. Aromatic solvents like benzene-d6 often provide better separation for complex aliphatic regions compared to chloroform-d.[2][3][4]
-
2D NMR Techniques: Employing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, by showing correlations between them.
Question: Why are some of the peaks in my NMR spectrum unusually broad?
Answer: Peak broadening in NMR spectra can arise from several factors, especially for molecules with conformational flexibility like the puckered cyclobutane ring.
Potential Causes and Solutions:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a crucial first step.[2]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and intermolecular interactions, resulting in broader peaks. Try diluting your sample.[2][5]
-
Chemical Exchange: The molecule might be undergoing conformational exchange on the NMR timescale. Running the experiment at a different temperature (variable temperature NMR) can help determine if this is the cause. Lowering the temperature may slow down the exchange, resulting in sharper signals for individual conformers, while increasing the temperature can sometimes average out the signals into a sharper peak.[2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR tube are clean.
Mass Spectrometry (MS)
Question: I am not observing the molecular ion peak (M⁺) in the electron ionization (EI) mass spectrum of my sample.
Answer: While the molecular ion peak for this compound is expected at an m/z of 124, its absence or low intensity in an EI-MS spectrum can be due to the high energy of the ionization technique, which can lead to rapid fragmentation of the molecular ion.[1]
Troubleshooting and Interpretation:
-
Soft Ionization Techniques: If the molecular weight needs to be confirmed, using a soft ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended. These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion.
-
Focus on Fragmentation Patterns: The fragmentation pattern in EI-MS is often highly informative for structure elucidation. Look for characteristic fragment ions resulting from the cleavage of the bonds connecting the cycloalkyl groups to the carbonyl carbon.
Question: How can I interpret the fragmentation pattern of this compound in EI-MS?
Answer: The fragmentation of cyclic ketones is primarily driven by α-cleavage, the breaking of the bond adjacent to the carbonyl group.[6][7][8] For this compound, this leads to the formation of characteristic acylium ions and cycloalkyl radical cations.
| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |
| 124 | [C₈H₁₂O]⁺• (Molecular Ion) | - |
| 95 | [C₅H₇O]⁺ | •C₃H₅ (cyclopropyl radical) |
| 83 | [C₅H₇O]⁺ | •C₃H₅ (from cyclobutyl ring rearrangement) |
| 69 | [C₄H₅O]⁺ | •C₄H₇ (cyclobutyl radical) |
| 57 | [C₄H₉]⁺ | C₃H₃O• |
| 55 | [C₄H₅]⁺ | C₄H₇O• |
| 41 | [C₃H₅]⁺ | C₅H₇O• |
Table 1: Predicted major fragment ions in the EI-MS of this compound.[1]
Gas Chromatography (GC)
Question: I am having difficulty achieving good peak shape and separation in the GC analysis of my sample.
Answer: Issues with peak shape and separation in GC can be due to several factors related to the analyte and the chromatographic conditions.
Troubleshooting Steps:
-
Column Choice: A non-polar or mid-polarity column (e.g., DB-5ms or HP-5ms) is generally suitable for the analysis of ketones. If co-elution with impurities is an issue, a column with a different stationary phase may provide better separation.
-
Injection Temperature: Ensure the injector temperature is high enough to ensure complete and rapid volatilization of the sample without causing thermal degradation.
-
Oven Temperature Program: Optimize the temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column being used.
Frequently Asked Questions (FAQs)
What are the expected ¹H NMR chemical shifts for this compound?
-
Cyclopropyl protons: ~0.8-1.2 ppm (complex multiplets). The high shielding is a characteristic feature of the cyclopropane ring.[1]
-
Cyclobutyl protons: ~1.8-3.2 ppm (complex multiplets).
-
Methine proton on cyclopropyl ring adjacent to carbonyl: Expected to be the most downfield of the ring protons.
-
Methine proton on cyclobutyl ring adjacent to carbonyl: Also expected to be shifted downfield.
What are the expected ¹³C NMR chemical shifts for this compound?
Predicted ¹³C NMR chemical shifts are:
-
Carbonyl carbon (C=O): > 200 ppm.
-
Cyclopropyl carbons: ~10-25 ppm (CH₂) and ~20-35 ppm (CH).
-
Cyclobutyl carbons: ~15-30 ppm (CH₂) and ~40-55 ppm (CH).
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | ~209 |
| Methine (CH) of Cyclopropyl | ~20 |
| Methylene (CH₂) of Cyclopropyl | ~12 |
| Methine (CH) of Cyclobutyl | ~48 |
| Methylene (CH₂) of Cyclobutyl (α to C=O) | ~26 |
| Methylene (CH₂) of Cyclobutyl (β to C=O) | ~18 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
What are some key considerations for the synthesis and purification of this compound?
The synthesis of compounds containing strained rings can sometimes lead to the formation of isomeric impurities that are difficult to separate. For instance, the synthesis of cyclopropylmethyl halides from cyclopropanemethanol can be contaminated with cyclobutyl halides and 4-halo-1-butenes due to rearrangements. Similar side reactions could potentially occur during the synthesis of this compound, making purification challenging. Careful monitoring of the reaction and the use of high-resolution chromatographic techniques for purification are recommended.
Experimental Protocols
General Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
General Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
Visualizations
Caption: A troubleshooting workflow for common NMR spectroscopy issues.
References
- 1. This compound | 14114-01-3 | Benchchem [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. scilit.com [scilit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [app.jove.com]
- 8. whitman.edu [whitman.edu]
Technical Support Center: Optimizing Reaction Conditions for Cyclobutyl(cyclopropyl)methanone Derivatives
Welcome to the technical support center for the synthesis of cyclobutyl(cyclopropyl)methanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, primarily via the Friedel-Crafts acylation of cyclopropyl-substituted aromatic compounds with cyclobutanecarbonyl chloride.
Q1: I am observing a low yield of my desired this compound product. What are the potential causes and how can I improve it?
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Activity and Stoichiometry: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial. Its activity can be compromised by moisture. Ensure you are using freshly opened or properly stored anhydrous AlCl₃. The stoichiometry of the catalyst is also critical. In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[1][2] Therefore, a stoichiometric amount (at least 1 equivalent) of the catalyst is often required.[3] You may need to optimize the amount of AlCl₃ (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition. A typical temperature range for this type of reaction is between 0°C to room temperature, followed by gentle heating (e.g., 40-60°C) if necessary.[4] Monitor your reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.[5] Common solvents for Friedel-Crafts acylation include dichloromethane (DCM), dichloroethane (DCE), and carbon disulfide (CS₂).[5] Using a solvent in which the starting materials are soluble but the product may be less so can sometimes help to drive the reaction forward. Some modern approaches even explore solvent-free conditions.[6][7]
-
Purity of Reagents: Ensure your starting materials, particularly the cyclopropyl-substituted arene and cyclobutanecarbonyl chloride, are pure. Impurities can interfere with the catalyst and lead to unwanted side products.
Q2: I am seeing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: Several side reactions can occur during the Friedel-Crafts acylation of cyclopropyl-substituted arenes:
-
Isomer Formation: If your aromatic ring has multiple available positions for substitution, you may obtain a mixture of ortho, meta, and para isomers. The directing effects of the cyclopropyl group (generally ortho/para directing) and any other substituents on the aromatic ring will determine the product distribution.
-
Ring Opening of the Cyclopropyl Group: Cyclopropyl rings are strained and can be susceptible to ring-opening under strong acidic conditions, which are characteristic of Friedel-Crafts reactions. This can lead to the formation of unsaturated ketone byproducts. The stability of the cyclopropyl group in your specific substrate should be considered.
-
Polyacylation: Although less common in acylation compared to alkylation due to the deactivating nature of the ketone product, polyacylation can occur, especially with highly activated aromatic rings or under forcing conditions.[8] Using a molar excess of the aromatic substrate can help to minimize this.
-
Decomposition: At higher temperatures, the starting materials or product may decompose, leading to a complex mixture of byproducts.
Q3: The work-up of my reaction mixture is problematic, particularly with the removal of the aluminum chloride catalyst. What is the best procedure?
A3: The work-up of Friedel-Crafts reactions involving AlCl₃ requires careful handling. The standard procedure involves quenching the reaction mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum salts and breaks up the product-catalyst complex. The product can then be extracted into an organic solvent.
-
Emulsion Formation: Emulsions can sometimes form during the aqueous work-up.[3] To break up emulsions, you can try adding more of the organic solvent, a saturated solution of sodium chloride (brine), or filtering the mixture through a pad of celite.
-
Incomplete Hydrolysis: Ensure enough acid and water are used to completely hydrolyze the aluminum salts. The aqueous layer should be acidic to litmus paper.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Friedel-Crafts acylation to synthesize this compound derivatives?
A1: The reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of cyclobutanecarbonyl chloride, making it a better leaving group. The C-Cl bond cleaves to form a resonance-stabilized acylium ion.[2]
-
Electrophilic Attack: The electron-rich cyclopropyl-substituted aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).[2]
-
Deprotonation: A weak base, such as the AlCl₄⁻ formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[2]
-
Product-Catalyst Complexation: The carbonyl oxygen of the product ketone coordinates with the Lewis acid catalyst.[1] An aqueous work-up is necessary to liberate the product.[1]
Q2: Can I use other Lewis acids besides aluminum chloride?
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can be used.[9] The reactivity of the Lewis acid will influence the reaction conditions required. For less reactive aromatic substrates, a stronger Lewis acid like AlCl₃ is often necessary. Greener alternatives, such as using solid acid catalysts, are also being explored.[7]
Q3: How does the cyclopropyl group on the aromatic ring affect the reaction?
A3: The cyclopropyl group is generally considered to be an activating group and an ortho, para-director in electrophilic aromatic substitution. This is due to the ability of the C-C bonds of the cyclopropane ring, which have significant p-character, to stabilize the positive charge in the sigma complex through conjugation.
Q4: Are there any specific safety precautions I should take during this reaction?
A4: Yes, several safety precautions are essential:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried.
-
Corrosive Reagents: Cyclobutanecarbonyl chloride and aluminum chloride are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Gas Evolution: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup should include a gas trap.
-
Exothermic Reaction: The initial mixing of reagents can be exothermic. It is advisable to add the acyl chloride to the mixture of the arene and Lewis acid at a low temperature (e.g., 0°C) and then allow the reaction to warm to the desired temperature.
Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of Friedel-Crafts acylation reactions. This data is generalized from studies on related aromatic ketones and should be used as a starting point for optimization.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Catalyst (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| AlCl₃ | DCM | 0 to rt | 2 | ~85-95 |
| FeCl₃ | DCM | rt to 40 | 4 | ~70-85 |
| ZnCl₂ | Neat | 100 | 6 | ~60-75 |
| TiCl₄ | DCM | 0 to rt | 3 | ~75-90 |
Note: Yields are approximate and can vary significantly based on the specific substrate.
Table 2: Effect of Solvent on Yield (using AlCl₃ catalyst)
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane (DCM) | 0 to rt | 2 | High |
| 1,2-Dichloroethane (DCE) | 0 to rt | 2 | High |
| Carbon Disulfide (CS₂) | 0 to rt | 3 | Moderate-High |
| Nitrobenzene | rt | 4 | Moderate (can affect regioselectivity)[5] |
| Solvent-free | 60-80 | 1 | Variable, can be high |
Experimental Protocols
General Protocol for the Synthesis of Cyclobutyl(4-cyclopropylphenyl)methanone
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
Cyclopropylbenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a calcium chloride drying tube).
-
Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.1 eq.).
-
Cool the suspension to 0°C in an ice bath.
-
Add cyclopropylbenzene (1.0 eq.) to the flask.
-
Add cyclobutanecarbonyl chloride (1.05 eq.) dropwise via the dropping funnel over 15-20 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40°C.
-
Once the reaction is complete, cool the mixture back to 0°C.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford the pure cyclobutyl(4-cyclopropylphenyl)methanone.
Characterization of a Representative Product: Cyclobutyl(4-cyclopropylphenyl)methanone
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.85 (d, 2H, Ar-H ortho to C=O), ~7.05 (d, 2H, Ar-H meta to C=O), ~3.60 (quintet, 1H, -CH- of cyclobutyl), ~2.30-2.45 (m, 2H, cyclobutyl-CH₂), ~2.10-2.25 (m, 2H, cyclobutyl-CH₂), ~1.85-2.00 (m, 2H, cyclobutyl-CH₂), ~1.90-2.00 (m, 1H, cyclopropyl-CH), ~1.00-1.10 (m, 2H, cyclopropyl-CH₂), ~0.70-0.80 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~199.0 (C=O), ~150.0 (Ar-C para to C=O), ~135.0 (Ar-C ipso to C=O), ~130.0 (Ar-CH ortho to C=O), ~125.0 (Ar-CH meta to C=O), ~45.0 (-CH- of cyclobutyl), ~26.0 (cyclobutyl-CH₂), ~18.0 (cyclobutyl-CH₂), ~15.0 (cyclopropyl-CH), ~10.0 (cyclopropyl-CH₂).
-
IR (KBr, cm⁻¹): ~2950-2850 (C-H stretch), ~1680 (C=O stretch, aryl ketone),[10] ~1605, 1570 (C=C stretch, aromatic).
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield or byproduct formation in Friedel-Crafts acylation.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Friedel-Crafts Alkylation and Acylation in the Absence of Solvent | Semantic Scholar [semanticscholar.org]
- 7. chemijournal.com [chemijournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
common pitfalls in the handling of cyclobutyl(cyclopropyl)methanone
Welcome to the technical support center for cyclobutyl(cyclopropyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the handling and use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and is a suspected irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Recommended storage temperatures are typically between 0-8°C.[1] It should be stored separately from strong oxidizing agents, strong acids, and strong bases.[2]
Q3: What are the expected spectral characteristics of this compound?
A3: The structural features of this compound give rise to a characteristic spectroscopic signature. The table below summarizes the predicted key analytical data.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H-NMR | Cyclopropyl Protons | ~1.0 - 2.0 ppm (multiplets) |
| Cyclobutyl Protons (α to C=O) | ~2.5 - 3.0 ppm (multiplet) | |
| Cyclobutyl Protons (β to C=O) | ~1.8 - 2.2 ppm (multiplets) | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | > 200 ppm |
| Cyclopropyl Carbons | ~10 - 25 ppm | |
| Cyclobutyl Carbons | ~18 - 50 ppm | |
| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1700 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 |
| Major Fragments | m/z = 95, 83, 69, 57, 55, 41 |
Note: These are predicted values and may vary slightly based on experimental conditions and instrumentation.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Low or No Conversion in a Reaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Explanation |
| Degraded Starting Material | Verify the purity of the this compound by GC-MS or NMR before use. | Improper storage can lead to degradation. Check for the presence of unexpected peaks. |
| Inactivated Reagents | Ensure all other reagents (e.g., organometallics, catalysts) are fresh and were handled under appropriate inert conditions. | Moisture and air can quench many sensitive reagents. |
| Sub-optimal Reaction Temperature | Experiment with a range of temperatures. For sluggish reactions, a moderate increase in temperature may be necessary. | The strained rings may require specific activation energies for reaction. |
| Steric Hindrance | For reactions involving nucleophilic attack at the carbonyl, consider using a less sterically hindered nucleophile or a more reactive activating agent. | The bulky cyclobutyl group can hinder the approach of nucleophiles. |
Issue 2: Formation of Unexpected Side Products
Due to the inherent ring strain of the cyclopropyl and cyclobutyl moieties, ring-opening is a common side reaction, particularly under acidic or transition-metal-catalyzed conditions.[3]
Scenario A: Ring-Opening Side Products Observed
| Reaction Condition | Potential Side Product | Suggested Solution |
| Acidic (e.g., Lewis or Brønsted acids) | Formation of unsaturated ketones or rearranged products. | Use milder, non-acidic conditions. If an acid is necessary, use a weaker acid or a shorter reaction time at a lower temperature. |
| Transition-Metal Catalysis (e.g., Ni, Pd) | Oxidative addition leading to ring-opened metallacycles and subsequent byproducts. | Screen different ligands and metals. Electron-rich, low-coordinate metals are more prone to this. |
| Grignard Reactions | Ring-opening can occur, though less common than with acids. | Ensure the Grignard reagent is added slowly at a low temperature to minimize side reactions. |
Scenario B: Incomplete Reaction or Recovery of Starting Material in Grignard Reactions
| Observation | Possible Cause | Suggested Solution |
| Starting material is recovered after workup. | The Grignard reagent is acting as a base, causing deprotonation at the α-position to the carbonyl, leading to enolate formation. | Use a non-basic organometallic reagent like an organolithium or organocuprate. Alternatively, use a Grignard reagent with less β-hydride character. |
| A reduced alcohol product is observed alongside the expected product. | The Grignard reagent is acting as a reducing agent via β-hydride transfer. | Use a Grignard reagent that lacks β-hydrogens if possible. Perform the reaction at a lower temperature. |
Issue 3: Difficulty in Product Purification
Problem: Co-elution of Byproducts During Column Chromatography
| Possible Contaminant | Suggested Action |
| Ring-opened isomers or rearranged products. | Try a different solvent system with varying polarity. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Unreacted starting material. | Optimize the reaction to drive it to completion. If separation is difficult, consider a chemical quench for the starting material if a suitable reaction exists. |
Experimental Protocols
Representative Experimental Protocol: Grignard Addition
This protocol is a general guideline for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Anhydrous diethyl ether or THF
-
Grignard reagent (e.g., methylmagnesium bromide in ether)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask under an inert atmosphere.
-
Add a solution of this compound in anhydrous solvent to the flask.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add the Grignard reagent dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a Grignard addition to this compound.
Caption: Troubleshooting decision tree for low-yielding reactions.
References
Validation & Comparative
A Comparative Analysis of Cyclobutyl(cyclopropyl)methanone and Structurally Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclobutyl(cyclopropyl)methanone with other ketones featuring small, strained ring systems: dicyclopropyl ketone, cyclopropyl methyl ketone, and cyclobutyl methyl ketone. This document aims to be a valuable resource by summarizing key physicochemical properties, outlining experimental protocols for their synthesis and reactivity studies, and discussing their potential applications based on available data.
Physicochemical Properties
The unique structural features of these ketones, particularly the presence of strained cyclopropyl and cyclobutyl rings, significantly influence their physical and chemical properties. A summary of these properties is presented below.
| Property | This compound | Dicyclopropyl Ketone | Cyclopropyl Methyl Ketone | Cyclobutyl Methyl Ketone |
| CAS Number | 14114-01-3[1] | 1121-37-5[2][3][4][5] | 765-43-5 | 3019-25-8[6][7][8] |
| Molecular Formula | C₈H₁₂O[1] | C₇H₁₀O[2][4] | C₅H₈O | C₆H₁₀O[6] |
| Molecular Weight ( g/mol ) | 124.18[1] | 110.15[4] | 84.12 | 98.14[6][7] |
| Boiling Point (°C) | Not available | 160-162[2][9] | 114 | 137-139[7][10] |
| Density (g/mL at 25°C) | Not available | 0.977[2][9] | 0.849 | 0.902[7][10] |
| Refractive Index (n20/D) | Not available | 1.467[2][9] | 1.424 | 1.432[7] |
| Appearance | Not available | Clear colorless to yellowish liquid[2][3][9] | Colorless liquid | Clear colorless to yellow-greenish liquid[6] |
Synthesis and Reactivity
The reactivity of these ketones is largely dictated by the ring strain of the cyclopropyl and cyclobutyl moieties. The cyclopropyl group, with its significant angle strain, often participates in ring-opening reactions. The cyclobutyl ring, while less strained, can also undergo ring expansion and cleavage under certain conditions.
2.1. General Reactivity and Ring Strain
The presence of the carbonyl group activates the adjacent cyclopropyl ring, making it susceptible to cleavage and rearrangement, particularly under photochemical conditions. The cyclobutyl ring is also prone to reactions that relieve its strain, such as ring expansion to form cyclopentanone derivatives.
The experimental workflow for a typical photochemical rearrangement study of these ketones is outlined below.
2.2. Synthesis Protocols
-
Synthesis of Dicyclopropyl Ketone: A common method involves the treatment of 1,7-dichloro-4-heptanone with a strong base, such as sodium hydroxide. The reaction proceeds via an intramolecular cyclization.[2][11]
-
Protocol: To a solution of 1,7-dichloro-4-heptanone in a suitable solvent, add a 20% aqueous solution of sodium hydroxide. Reflux the mixture with vigorous stirring for 30 minutes. The product, dicyclopropyl ketone, can then be isolated by steam distillation.[11]
-
-
Synthesis of Cyclobutyl Methyl Ketone: This ketone can be synthesized by the reaction of cyclobutanecarbonyl chloride with a magnesium salt of a malonic ester.[12]
-
Protocol: React cyclobutanecarbonyl chloride with the magnesium salt of diethyl malonate. The resulting intermediate is then hydrolyzed and decarboxylated to yield cyclobutyl methyl ketone.
-
2.3. Comparative Reactivity
While direct comparative studies are limited, the known reactivity of related structures suggests the following trends:
-
Photochemical Reactions: Cyclopropyl ketones are well-documented to undergo Norrish Type I cleavage, leading to diradical intermediates that can rearrange to form various products. The presence of two strained rings in this compound and dicyclopropyl ketone would likely lead to complex photochemical behavior with multiple potential rearrangement pathways.
-
Acid-Catalyzed Ring Opening: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening under acidic conditions. A comparative study of the reaction rates of these ketones in the presence of a Brønsted acid could provide quantitative data on their relative reactivity.
The logical relationship for predicting the relative reactivity based on ring strain is depicted below.
Biological Activity
The biological activities of compounds containing cyclopropyl and cyclobutyl rings are of significant interest in drug discovery. The strained rings can impart unique conformational constraints and metabolic stability to molecules.
-
Cyclopropyl Moieties in Bioactive Molecules: The cyclopropyl group is a feature in various biologically active compounds, exhibiting a range of activities including enzyme inhibition. For instance, certain cyclopropylamines act as suicide inhibitors of cytochrome P450 enzymes through a ring-opening mechanism.[13]
-
Cyclobutyl Moieties in Bioactive Molecules: The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere for other groups, offering a three-dimensional scaffold that can enhance pharmacological properties. Synthesis of 12,13-cyclobutyl epothilones has been explored for their potential as antineoplastic agents.[14]
A systematic biological screening of this compound and its analogues is necessary to fully elucidate their therapeutic potential. A proposed workflow for such a screening is presented below.
Conclusion and Future Directions
This compound represents a unique chemical scaffold with potential for diverse applications in organic synthesis and medicinal chemistry. Its reactivity, influenced by the presence of two different strained rings, offers opportunities for the development of novel synthetic methodologies. While physicochemical data for related ketones are available, a comprehensive, direct comparison of the reactivity and biological activity of this compound remains an area ripe for investigation. Future research should focus on quantitative experimental studies to elucidate the kinetic and thermodynamic parameters of its reactions and a systematic evaluation of its biological profile to unlock its full potential in drug discovery and development.
References
- 1. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 2. Cas 1121-37-5,Dicyclopropyl ketone | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Dicyclopropyl ketone | C7H10O | CID 70721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Cas 3019-25-8,CYCLOBUTYL METHYL KETONE | lookchem [lookchem.com]
- 7. 环丁基甲基酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. Dicyclopropyl ketone | 1121-37-5 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Dicyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]
- 12. Cyclobutyl methyl ketone 98 3019-25-8 [sigmaaldrich.com]
- 13. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 14. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Cyclobutyl(cyclopropyl)methanone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of cyclobutyl(cyclopropyl)methanone alongside its structurally related analogs: dicyclopropyl methanone, cyclobutyl methyl ketone, and cyclopropyl methyl ketone. Understanding the distinct spectroscopic features of these compounds is crucial for their synthesis, characterization, and application in various research and development endeavors. While experimental data for this compound is not widely published, this guide leverages predicted data for the target molecule and compares it with established experimental data for its analogs to provide a comprehensive analytical overview.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs. This allows for a direct comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Cyclopropyl Protons | Cyclobutyl Protons | Methyl Protons | Other Protons |
| This compound (Predicted)[1] | ~0.8-1.2 (m), ~2.0-2.5 (m) | ~1.8-2.2 (m), ~2.5-3.0 (m), ~3.0-3.5 (m) | - | - |
| Dicyclopropyl Methanone (Experimental)[2] | ~0.9-1.1 (m), ~1.1-1.3 (m) | - | - | - |
| Cyclobutyl Methyl Ketone (Experimental)[3] | - | ~1.7-2.4 (m), ~3.1 (p) | ~2.1 (s) | - |
| Cyclopropyl Methyl Ketone (Experimental)[4][5] | ~0.7-0.9 (m), ~0.9-1.1 (m) | - | ~2.2 (s) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon | Cyclopropyl Carbons | Cyclobutyl Carbons | Methyl Carbon |
| This compound (Predicted) | ~210 | ~15, ~20 | ~25, ~26, ~45 | - |
| Dicyclopropyl Methanone (Experimental)[6] | ~209 | ~12, ~18 | - | - |
| Cyclobutyl Methyl Ketone (Experimental) | Not available | - | Not available | Not available |
| Cyclopropyl Methyl Ketone (Experimental)[5][7] | ~208 | ~11, ~17 | - | ~31 |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumbers in cm⁻¹)
| Compound | C=O Stretch | C-H Stretch (Aliphatic) | Other Key Peaks |
| This compound (Predicted)[1] | ~1700 | 2800-3000 | - |
| Dicyclopropyl Methanone (Experimental) | ~1695 | ~2900-3100 | ~1050 (Cyclopropyl ring) |
| Cyclobutyl Methyl Ketone (Experimental) | ~1710 | ~2850-2950 | ~1450 (CH₂ bend) |
| Cyclopropyl Methyl Ketone (Experimental)[8] | ~1700 | ~2900-3100 | ~1020 (Cyclopropyl ring) |
Table 4: Mass Spectrometry (MS) Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | [M-C₃H₅]⁺ | [M-C₄H₇]⁺ | [M-CH₃]⁺ | [M-COCH₃]⁺ |
| This compound (Predicted)[1] | 124 | 83 | 67 | - | - |
| Dicyclopropyl Methanone (Experimental)[9] | 110 | 69 | - | - | - |
| Cyclobutyl Methyl Ketone (Experimental) | 98 | - | 41 | 83 | 55 |
| Cyclopropyl Methyl Ketone (Experimental)[10] | 84 | 43 | - | 69 | 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of small organic ketones and can be adapted for the specific compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the isotope (e.g., 1024 or more scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small drop of the liquid ketone sample directly onto the crystal.
-
For solid samples, place a small amount of the solid on the crystal and apply pressure using the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
Inject the solution into the GC, which separates the components before they enter the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a common method for this class of compounds. Use a standard electron energy of 70 eV.
-
-
Mass Analysis:
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Common fragmentations for ketones include alpha-cleavage.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel ketone compound.
Caption: Workflow for Spectroscopic Analysis of Ketones.
References
- 1. This compound | 14114-01-3 | Benchchem [benchchem.com]
- 2. Methanone, dicyclopropyl-(1121-37-5) 1H NMR spectrum [chemicalbook.com]
- 3. CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum [chemicalbook.com]
- 4. Cyclopropyl methyl ketone(765-43-5) 1H NMR spectrum [chemicalbook.com]
- 5. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methanone, dicyclopropyl-(1121-37-5) 13C NMR spectrum [chemicalbook.com]
- 7. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]
- 8. Cyclopropyl methyl ketone(765-43-5) IR Spectrum [chemicalbook.com]
- 9. Methanone, dicyclopropyl- [webbook.nist.gov]
- 10. Cyclopropyl methyl ketone(765-43-5) MS [m.chemicalbook.com]
Comparative Guide to the Biological Activity of Cyclobutyl(cyclopropyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological activities of derivatives of cyclobutyl(cyclopropyl)methanone. Extensive literature searches indicate a notable absence of published biological activity data for the parent compound, this compound itself. However, various derivatives incorporating the cyclopropyl ketone or related structural motifs have demonstrated significant pharmacological potential across several therapeutic areas. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this chemical space. The focus of this guide is therefore on the reported activities of these derivatives as inhibitors of histone demethylase KDM1A, β-adrenergic receptor antagonists, and as antitubercular and antimalarial agents.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various derivatives of cyclopropyl methanone.
Antitubercular and Antimalarial Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanones
A series of 4-alkylaminoaryl phenyl cyclopropyl methanones has been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum 3D7 strains.[1] Several compounds exhibited potent activity.[1]
Table 1: Antitubercular Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanone Derivatives [1]
| Compound ID | Structure | MIC (µg/mL) against M. tuberculosis H37Rv |
| 6a | 4-(piperidin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 3.12 |
| 6d | 4-(4-methylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 6.25 |
| 6e | 4-(4-ethylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 12.5 |
| 6f | 4-(4-propylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 6.25 |
| 6g | 4-(4-isopropylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 3.12 |
| 6h | 4-(4-butylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 3.12 |
| 6p | 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 6.25 |
| 6q | 4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 12.5 |
| 8a | (4-(piperidin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone | 3.12 |
| 8b | (4-(4-methylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone | 6.25 |
| 8c | (4-(4-ethylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone | 3.12 |
Table 2: Antimalarial Activity of Alkylaminoaryl Phenyl Cyclopropyl Methanone Derivatives [1]
| Compound ID | Structure | IC50 (µg/mL) against P. falciparum 3D7 | Selectivity Index (SI) |
| 4a | (4-fluorophenyl)(phenyl)cyclopropylmethanone | 0.080 | 4975 |
| 4c | (4-fluorophenyl)(4-methoxyphenyl)cyclopropylmethanone | >10 | - |
| 6a | 4-(piperidin-1-yl)phenyl)(phenyl)cyclopropylmethanone | 0.035 | 6948 |
| 6b | 4-(pyrrolidin-1-yl)phenyl)(phenyl)cyclopropylmethanone | >10 | - |
| 6c | 4-(morpholino)phenyl)(phenyl)cyclopropylmethanone | 0.080 | - |
| 6d | 4-(4-methylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | >10 | - |
| 6f | 4-(4-propylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | >10 | - |
| 6s | 4-(4-phenylpiperazin-1-yl)phenyl)(phenyl)cyclopropylmethanone | >10 | - |
| 8a | (4-(piperidin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone | >10 | - |
| 8c | (4-(ethylpiperazin-1-yl)phenyl)(4-methoxyphenyl)cyclopropylmethanone | >10 | - |
Experimental Protocols
Antitubercular Activity Assay (Mycobacterium tuberculosis H37Rv)
The in vitro antitubercular activity is determined using a microplate Alamar Blue assay (MABA).
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The culture is incubated at 37°C until it reaches a McFarland standard of 1.0. The culture is then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are prepared in Middlebrook 7H9 broth in a 96-well microplate.
-
Incubation: The diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 7 days.
-
Reading: After incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well. The plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Antimalarial Activity Assay (Plasmodium falciparum 3D7)
The in vitro antimalarial activity is assessed against a chloroquine-sensitive strain of P. falciparum (3D7) using a SYBR Green I-based fluorescence assay.
-
Parasite Culture: P. falciparum 3D7 is maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure: Asynchronous parasite cultures with approximately 1% parasitemia and 2% hematocrit are added to a 96-well plate containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I is added to stain the parasite DNA.
-
Reading: Fluorescence is measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
Signaling Pathways and Experimental Workflows
KDM1A Inhibition Signaling Pathway
Derivatives of cyclopropylamine have been identified as inhibitors of the histone demethylase KDM1A (also known as LSD1). KDM1A plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Inhibition of KDM1A leads to the re-expression of silenced tumor suppressor genes, inducing differentiation and apoptosis in cancer cells.
Caption: KDM1A Inhibition Pathway
β-Adrenergic Receptor Signaling Pathway
Cyclopropyl ketoxime propanolamine derivatives have been shown to act as β-adrenergic receptor antagonists (β-blockers). These receptors are G-protein coupled receptors that, upon activation by catecholamines like norepinephrine, initiate a signaling cascade leading to increased intracellular cyclic AMP (cAMP) and subsequent physiological responses, such as increased heart rate and contractility. β-blockers competitively inhibit this binding, thereby reducing the downstream signaling.
Caption: β-Adrenergic Receptor Antagonism
Conclusion
While this compound remains a structurally intriguing molecule, its biological activity profile is currently undefined in public literature. However, the diverse and potent activities of its derivatives highlight the value of the cyclopropyl ketone moiety as a pharmacophore. The data presented in this guide, particularly the promising antitubercular and antimalarial activities of alkylaminoaryl phenyl cyclopropyl methanones, suggest that this chemical class is a fertile ground for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these derivatives are warranted. Researchers are encouraged to use the provided protocols and pathway diagrams as a foundation for their own studies in this area.
References
A Comparative Study of Cyclobutyl vs. Cyclopropyl Ketone Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of cyclic ketones is paramount for molecular design and synthesis. This guide provides an objective comparison of the reactivity of cyclobutyl and cyclopropyl ketones, supported by experimental data and detailed protocols.
The reactivity of cyclobutyl and cyclopropyl ketones is fundamentally governed by their inherent ring strain. Cyclopropane possesses a significantly higher ring strain (approximately 115 kJ/mol) compared to cyclobutane (around 110 kJ/mol)[1][2]. This difference in strain energy is a key determinant of their chemical behavior, with the three-membered ring of cyclopropyl ketones being more susceptible to ring-opening reactions. This guide explores the comparative reactivity of these two classes of ketones across various reaction types.
At a Glance: Key Reactivity Differences
| Reaction Type | Cyclopropyl Ketone | Cyclobutyl Ketone | Driving Factor |
| Ring-Opening | Highly facile | Less common, requires specific activation | High ring strain of the cyclopropyl group |
| Reduction | Generally proceeds to the corresponding alcohol | Generally proceeds to the corresponding alcohol | Standard carbonyl reduction |
| Baeyer-Villiger Oxidation | Forms a γ-lactone | Forms a δ-lactone | Oxygen insertion adjacent to the carbonyl |
| Photochemical (Norrish Type I) | Primarily intramolecular rearrangement | Fragmentation into smaller molecules | Release of ring strain in the excited state |
Quantitative Reactivity Data
Direct comparative kinetic studies across a broad range of reactions under identical conditions are sparse in the literature. However, computational studies and isolated experimental data provide insights into the relative reactivities.
| Reaction | Substrate | Catalyst/Conditions | Parameter | Value |
| SmI₂-Catalyzed Coupling | Phenyl cyclopropyl ketone | SmI₂ | Activation Barrier | 24.6 kcal/mol |
| Cyclohexyl cyclopropyl ketone | SmI₂ | Activation Barrier | 25.4 kcal/mol | |
| Vapor Phase Photolysis | Methyl cyclopropyl ketone | UV irradiation | Major Product | Methyl propenyl ketone (Rearrangement) |
| Methyl cyclobutyl ketone | UV irradiation | Major Products | CO, C₂H₄, CH₄, cyclo-C₄H₈ (Fragmentation) |
Note: The data presented is compiled from different studies and may not represent a direct side-by-side comparison under identical conditions.
Reaction-Specific Comparisons
Ring-Opening Reactions
The high ring strain of cyclopropyl ketones makes them prone to ring-opening under both acidic and nucleophilic conditions. Lewis acids or Brønsted acids readily catalyze the opening of the three-membered ring to form various products[3][4][5][6]. In contrast, the ring-opening of cyclobutyl ketones is less common and typically requires more forcing conditions or specific substrate activation.
Reduction of the Carbonyl Group
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation provides a reliable method for the conversion of cyclic ketones to lactones. Both cyclobutyl and cyclopropyl ketones undergo this transformation. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion. The migratory aptitude of the adjacent carbon atoms plays a crucial role in the regioselectivity of the oxidation.
Photochemical Reactivity (Norrish Type I Reaction)
The photochemical behavior of these two ketones highlights a significant difference in their reactivity. The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond of the ketone upon UV irradiation[7][8]. For methyl cyclopropyl ketone, the primary photochemical process is an intramolecular rearrangement. In contrast, methyl cyclobutyl ketone undergoes fragmentation to yield carbon monoxide, ethylene, methane, and cyclobutane. This divergence in reaction pathways is attributed to the different strain energies and the stability of the resulting radical intermediates.
Experimental Protocols
General Procedure for Acid-Catalyzed Ring-Opening of a Cyclopropyl Ketone
To a solution of the cyclopropyl ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at a specified temperature (e.g., 0 °C or room temperature) is added a Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol). The reaction mixture is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for NaBH₄ Reduction of a Cyclic Ketone
A solution of the cyclic ketone (1.0 mmol) in a protic solvent such as methanol or ethanol (10 mL) is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 mmol) is added portion-wise over 5-10 minutes. The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes to 2 hours) and monitored by TLC. After completion, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or distillation.
General Procedure for Baeyer-Villiger Oxidation of a Cyclic Ketone
To a solution of the cyclic ketone (1.0 mmol) in a chlorinated solvent like dichloromethane or chloroform (10 mL), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA, 1.5 mmol) is added at 0 °C. The reaction mixture is stirred at this temperature or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude lactone is purified by column chromatography.
Visualizing Reactivity Concepts
To further illustrate the concepts discussed, the following diagrams outline the logical flow of the comparative study and a representative reaction mechanism.
Figure 1. Logical flow from structure to reactivity.
Figure 2. Contrasting acid-catalyzed pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Norrish reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Validating the Structure of Cyclobutyl(cyclopropyl)methanone Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural validation of adducts derived from cyclobutyl(cyclopropyl)methanone is a critical step in synthetic chemistry and drug development. The inherent strain in both the cyclobutyl and cyclopropyl rings can lead to complex stereochemical outcomes and potential rearrangements during chemical reactions. Therefore, a multi-pronged analytical approach is essential for the unambiguous determination of the structure of any resulting adduct.
This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of these adducts, supported by experimental data and detailed protocols.
Key Analytical Techniques for Structural Validation
The definitive structural characterization of this compound adducts relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations)- Stereochemical relationships (NOE/ROE)- Diastereomeric and enantiomeric purity (with chiral shift reagents) | - Provides detailed information about the molecular framework in solution.- Non-destructive.- Can quantify isomeric ratios. | - Complex spectra can be difficult to interpret.- May not be sufficient on its own to determine absolute stereochemistry. |
| Mass Spectrometry (MS) | - Molecular weight of the adduct- Elemental composition (High-Resolution MS)- Fragmentation patterns indicative of structural motifs | - High sensitivity, requires minimal sample.- Can confirm the molecular formula.- Fragmentation can provide clues about substructures. | - Does not provide information about stereochemistry.- Isomeric compounds can have identical mass spectra. |
| X-ray Crystallography | - Unambiguous 3D structure of the molecule in the solid state- Absolute stereochemistry- Bond lengths and angles | - Provides the "gold standard" for structural determination.- Definitive assignment of stereoisomers. | - Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution. |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups (e.g., C=O, C-O, N-H) | - Quick and simple method to identify functional groups.- Can monitor reaction progress. | - Provides limited information about the overall molecular structure. |
Case Study: Validation of a Diels-Alder Adduct of a Cyclopropyl Ketone
Due to the limited availability of published data on adducts of this compound, we will examine a closely related example: the Diels-Alder reaction of a chiral cyclopropenyl ketone with cyclopentadiene. The methodologies used in this study are directly applicable to the validation of adducts of the target molecule.
In a study by a research group, a chiral cyclopropenyl ketone was reacted with cyclopentadiene to yield a Diels-Alder adduct. The structure of this adduct was rigorously validated using a combination of NMR spectroscopy and X-ray crystallography.
Experimental Data Summary
| Technique | Key Findings for Diels-Alder Adduct |
| ¹H NMR | A complex spectrum with signals corresponding to the different protons in the bicyclic framework and the cyclopropane ring was observed. Key signals included multiplets for the olefinic protons and the protons adjacent to the carbonyl group. |
| ¹³C NMR | Resonances for all carbon atoms were identified, including the carbonyl carbon and the carbons of the cyclopropane ring. |
| NOE Experiment | Nuclear Overhauser Effect experiments were used to establish the relative stereochemistry of the major diastereomer formed in the reaction. |
| X-ray Crystallography | A single crystal of a derivative of the major diastereomer was analyzed, confirming the endo stereochemistry and providing precise bond lengths and angles.[1] |
Experimental Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified adduct in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for establishing the connectivity of the carbon skeleton.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry of the adduct.
-
Sample Preparation: Prepare a dilute solution of the adduct (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) can be used for more volatile and thermally stable compounds.
-
Mass Analysis:
-
Low-Resolution MS: To determine the nominal molecular weight.
-
High-Resolution MS (HRMS): To determine the accurate mass and elemental composition of the molecular ion, which helps to confirm the molecular formula.
-
-
Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions. This can provide valuable information about the different structural components of the adduct.
-
Crystal Growth: Grow single crystals of the adduct suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and bond angles.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the structural validation process.
References
Navigating the Uncharted: A Guide to Investigating the Cross-Reactivity of Cyclobutyl(cyclopropyl)methanone
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel chemical entities is a cornerstone of modern drug discovery. Cyclobutyl(cyclopropyl)methanone, a structurally intriguing molecule, stands as a potential building block for new therapeutic agents. However, a comprehensive understanding of its biological interactions, particularly its cross-reactivity profile, is crucial for its advancement. This guide addresses the current landscape of knowledge regarding this compound and provides a framework for its future investigation, acknowledging the present absence of direct experimental data.
The Significance of Cyclopropyl and Cyclobutyl Moieties in Drug Design
Cyclopropyl and cyclobutyl rings are increasingly incorporated into drug candidates to enhance their pharmacological properties. The cyclopropyl group is valued for conferring conformational rigidity and improving metabolic stability[1][2]. Its unique electronic characteristics can lead to enhanced binding potency and, in some cases, a reduction in off-target effects[1][2]. Similarly, the cyclobutane ring serves as a versatile scaffold, often used as a bioisostere for phenyl groups, which can improve metabolic stability and binding efficiency[3]. The presence of both of these strained ring systems in this compound suggests a unique and rigid three-dimensional structure that could have specific interactions with biological targets.
Current State of Knowledge: A Research Gap
A thorough review of publicly available scientific literature reveals a significant gap in the biological characterization of this compound. While its synthesis and utility as a chemical intermediate are documented, there are no published studies detailing its binding affinity, selectivity, or cross-reactivity with any biological targets. This lack of data prevents a direct comparison with other compounds and underscores the need for foundational research to elucidate its pharmacological profile.
A Proposed Framework for Investigating Cross-Reactivity
In the absence of existing data, a systematic approach is required to characterize the cross-reactivity of this compound. The following experimental workflow is proposed as a starting point for researchers.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A generalized workflow for identifying and characterizing the cross-reactivity of a novel small molecule.
Hypothetical Signaling Pathway Investigation
Should initial screening reveal that this compound interacts with a specific target, for instance, a G-protein coupled receptor (GPCR), the subsequent step would be to investigate its impact on the corresponding signaling pathway.
Example of a GPCR Signaling Pathway
Caption: A simplified diagram of a potential GPCR signaling cascade that could be investigated.
Detailed Experimental Protocols
While specific protocols for this compound do not exist, the following are generalized methodologies that would be adapted for its study.
1. High-Throughput Screening (HTS)
-
Objective: To screen the compound against a broad panel of biological targets to identify initial "hits."
-
Protocol:
-
A solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The compound is dispensed into multi-well plates containing a diverse panel of recombinant proteins, enzymes, or cell lines.
-
A variety of assay technologies can be employed, such as fluorescence, luminescence, or radiometric detection, to measure the compound's effect on each target.
-
Data is analyzed to identify targets where the compound exhibits significant activity above a predetermined threshold.
-
2. Dose-Response Assays
-
Objective: To quantify the potency of the compound for the identified hits.
-
Protocol:
-
Serial dilutions of this compound are prepared.
-
The dilutions are incubated with the target of interest under optimized assay conditions.
-
The biological response is measured at each concentration.
-
The data is plotted to generate a dose-response curve, from which parameters like IC50 or EC50 are calculated.
-
3. Orthogonal Assays
-
Objective: To confirm the interaction between the compound and the target using a different experimental technique.
-
Protocol:
-
If the primary screen was a biochemical assay, a cell-based assay could be used as an orthogonal follow-up, or vice versa.
-
Biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also be employed to directly measure the binding affinity and kinetics.
-
Conclusion
This compound presents an opportunity for the discovery of new bioactive molecules. However, its pharmacological properties, including its cross-reactivity profile, remain to be determined. The framework and methodologies outlined in this guide provide a clear path forward for researchers to undertake the essential studies required to understand the biological activity of this compound. The systematic investigation of its potential on- and off-target effects will be critical in determining its viability as a scaffold for future drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthesis of cyclobutyl(cyclopropyl)methanone against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible and efficient synthetic routes for the preparation of cyclobutyl(cyclopropyl)methanone, a valuable building block in medicinal chemistry and organic synthesis. The comparison is based on established chemical principles and data from analogous reactions, offering a practical framework for laboratory-scale synthesis.
Introduction
This compound is a ketone featuring two strained carbocyclic rings, a cyclobutane and a cyclopropane. This unique structural motif makes it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery. The inherent ring strain of both the cyclobutyl and cyclopropyl groups can be harnessed for various chemical transformations. This guide outlines two primary retrosynthetic approaches for its synthesis, both centered around the formation of the carbon-carbon bond between the carbonyl group and one of the cycloalkyl rings via a Grignard reaction with an acyl chloride.
Method 1: Acylation of Cyclobutylmagnesium Bromide with Cyclopropanecarbonyl Chloride
This approach involves the preparation of a cyclobutyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.
Workflow Diagram
A Comparative DFT Analysis of Cyclobutyl(cyclopropyl)methanone Conformers: An Analogous System Study
A detailed comparative analysis of the conformational isomers of cyclobutyl(cyclopropyl)methanone was conducted using Density Functional Theory (DFT). Due to the absence of specific experimental or computational data for this compound in the reviewed literature, this guide utilizes data from its close structural analog, cyclopropyl methyl ketone, to provide insights into the likely conformational preferences and energetic landscapes. This approach is a standard practice in computational chemistry to infer the properties of a molecule by studying a closely related system.
The study of conformational isomers is crucial in understanding the reactivity, biological activity, and physical properties of molecules. For ketones bearing strained ring systems, such as this compound, the orientation of the carbonyl group relative to the adjacent rings can significantly influence these characteristics. The primary conformers of interest are the s-cis (or synperiplanar) and s-trans (or antiperiplanar) forms, which are defined by the dihedral angle between the carbonyl bond and the adjacent bond of the cyclopropyl ring.
Conformational Analysis
Computational studies on cyclopropyl methyl ketone have consistently shown that the molecule exists predominantly in two planar conformations: s-cis and s-trans. The s-cis conformer, where the carbonyl group and the methyl group are eclipsed, is found to be the global energy minimum. The s-trans conformer represents a local energy minimum.[1][2] This preference for the s-cis conformation is attributed to favorable electronic interactions between the carbonyl group and the cyclopropane ring.
The puckered nature of the cyclobutane ring introduces additional complexity to the conformational landscape of this compound. However, the fundamental s-cis and s-trans relationship between the carbonyl and the cyclopropyl ring is expected to be the dominant factor in determining the lowest energy conformers.
Data Presentation
The following table summarizes the calculated relative energies and key dihedral angles for the s-cis and s-trans conformers of cyclopropyl methyl ketone, which serves as a model for this compound. The data is based on ab initio and DFT calculations reported in the literature.
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C=O-C-C) |
| s-cis | 0.00 | ~0° |
| s-trans | 1.0 - 2.0 | ~180° |
Note: The relative energy values can vary depending on the level of theory and basis set used in the calculations.
Experimental Protocols
The computational data presented in this guide is derived from methodologies commonly employed for the conformational analysis of cyclic ketones. A typical experimental protocol for a DFT analysis involves the following steps:
-
Conformer Generation: Initial structures of the possible conformers, primarily the s-cis and s-trans forms, are generated. For this compound, the different puckering conformations of the cyclobutane ring would also be considered in a more detailed study.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G*.[3]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Torsional Potential Energy Surface Scan: To map the energy landscape for the interconversion of conformers, a relaxed potential energy surface scan is performed by systematically varying the key dihedral angle (in this case, the C-C-C=O dihedral angle).
Mandatory Visualization
The following diagrams illustrate the logical workflow of a comparative DFT analysis and the relationship between the key conformers.
Caption: Workflow of a comparative DFT analysis.
Caption: Energy relationship between conformers.
References
Assessing the Novelty of Cyclobutyl(cyclopropyl)methanone in Chemical Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cyclobutyl(cyclopropyl)methanone against structurally similar ketones. Due to the limited availability of published experimental data for this compound, this document outlines a comprehensive experimental plan to elucidate its properties and compares them with known data of selected analogs. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this novel ketone.
Introduction
This compound (CAS No. 14114-01-3) is a unique ketone featuring two distinct cycloalkyl rings, a cyclobutyl and a cyclopropyl group, attached to a carbonyl carbon. While the individual cyclopropyl and cyclobutyl moieties are well-studied in organic chemistry and medicinal chemistry, their combination in this specific arrangement is not extensively documented in peer-reviewed literature.[1] This guide aims to assess its novelty by comparing its predicted and experimentally determined properties with those of commercially available analogs: dicyclopropyl methanone, dicyclobutyl methanone, cyclopropyl methyl ketone, and cyclobutyl methyl ketone.
Comparative Data of this compound and Its Analogs
A comprehensive comparison of the physicochemical properties of this compound and its analogs is crucial for understanding its unique characteristics. The following table summarizes the available and proposed experimental data.
| Property | This compound | Dicyclopropyl Methanone | Dicyclobutyl Methanone | Cyclopropyl Methyl Ketone | Cyclobutyl Methyl Ketone |
| Molecular Formula | C₈H₁₂O[2] | C₇H₁₀O | C₉H₁₄O | C₅H₈O | C₆H₁₀O |
| Molecular Weight ( g/mol ) | 124.18[2] | 110.15 | 138.21 | 84.12 | 98.14 |
| Boiling Point (°C) | To be determined | 161-162 | Not available | 114 | 137-139 |
| Density (g/mL at 25°C) | To be determined | 0.97 | Not available | 0.849 | 0.902 |
| Refractive Index (n20/D) | To be determined | 1.467 | Not available | 1.424 | 1.432 |
| 1H NMR (CDCl₃, ppm) | See Proposed Experimental Protocol | See Literature Data | Not available | See Literature Data | See Literature Data |
| 13C NMR (CDCl₃, ppm) | See Proposed Experimental Protocol | See Literature Data | Not available | See Literature Data | See Literature Data |
| IR (C=O stretch, cm⁻¹) | ~1700 (Predicted)[1] | ~1695 | Not available | ~1690 | ~1715 |
| Purity (%) | To be determined | >98 (Commercial) | >95 (Commercial) | >99 (Commercial) | >98 (Commercial) |
Experimental Protocols
To address the data gap for this compound, the following experimental protocols are proposed.
Synthesis of this compound
A potential synthetic route for this compound is the Friedel-Crafts acylation of cyclopropane with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Procedure:
-
To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add cyclobutanecarbonyl chloride dropwise.
-
Bubble cyclopropane gas through the reaction mixture for a specified period.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Characterization
1. Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Predicted ¹H NMR of this compound: Signals for the cyclopropyl protons are expected in the upfield region (δ 0.5-1.5 ppm), while the cyclobutyl protons will likely appear at slightly lower field (δ 1.5-3.0 ppm). The methine proton adjacent to the carbonyl group is expected to be the most downfield signal among the aliphatic protons.[1]
-
Predicted ¹³C NMR of this compound: The carbonyl carbon is expected to resonate around δ 200-210 ppm. The carbons of the cyclobutyl and cyclopropyl rings will appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The characteristic C=O stretching frequency for a ketone is expected in the range of 1680-1720 cm⁻¹.[1]
-
-
Mass Spectrometry (MS):
-
The mass spectrum will be obtained using an electron ionization (EI) mass spectrometer.
-
The molecular ion peak (M⁺) should be observed at m/z = 124. Key fragmentation patterns would involve cleavage of the bonds adjacent to the carbonyl group, leading to the formation of acylium ions.
-
2. Physicochemical Property Determination:
-
Boiling Point: Determined using a micro-boiling point apparatus.
-
Density: Measured using a pycnometer.
-
Refractive Index: Measured using a refractometer at 20°C.
-
Purity: Assessed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Biological Activity Screening
To assess the potential biological relevance of this compound, a preliminary screening of its activity in relevant assays is proposed.
1. Enzyme Inhibition Assay:
-
Target Selection: Based on the structural features (e.g., strained rings), enzymes involved in metabolic pathways or those with known interactions with small cyclic molecules could be selected (e.g., cytochrome P450 enzymes).
-
Assay Principle: A suitable in vitro enzyme inhibition assay will be employed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against the selected enzyme.
2. Cytotoxicity Assay:
-
Cell Lines: A panel of cancer cell lines and a normal cell line will be used to assess the cytotoxic potential of the compound.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a similar colorimetric assay will be used to determine the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀).
Visualizations
Proposed Synthesis and Characterization Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Comparative Signaling Pathway (Hypothetical)
Given the novelty of this compound, no specific signaling pathways have been elucidated. However, based on the known biological activities of some ketones, a hypothetical pathway involving enzyme inhibition is presented.
Caption: Hypothetical signaling pathway illustrating enzyme inhibition by this compound.
Conclusion
This compound represents a novel chemical entity with limited characterization in the existing scientific literature. This guide provides a framework for its systematic investigation by proposing detailed experimental protocols for its synthesis, characterization, and preliminary biological screening. The comparative data, both existing for its analogs and proposed for the title compound, will enable researchers to objectively assess its properties and potential for applications in drug discovery and materials science. Further experimental validation is crucial to fully understand the novelty and utility of this intriguing molecule.
References
Safety Operating Guide
Proper Disposal of Cyclobutyl(cyclopropyl)methanone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of cyclobutyl(cyclopropyl)methanone, a flammable ketone that requires careful management as hazardous waste. Adherence to these procedures is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be familiar with the inherent hazards of this compound. This compound is a flammable liquid and vapor (H226) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and away from any potential sources of ignition such as open flames, sparks, or hot surfaces.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
-
Collect all waste containing this compound in a designated, compatible waste container.
-
Do not mix this waste with other incompatible chemical waste streams. For example, keep it separate from strong oxidizing agents, acids, and bases.[3]
-
Aqueous waste should be collected separately from organic solvent waste.
Step 2: Container Selection and Labeling
-
Use a container that is in good condition, compatible with flammable organic liquids, and has a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste."[4][5]
-
The label must include:
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Ensure the storage area is well-ventilated and away from sources of ignition.
-
It is good practice to use secondary containment to prevent spills.[4]
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[8]
Step 4: Arranging for Disposal
-
Once the container is full or the accumulation time limit set by your institution or local regulations is reached, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with accurate information about the waste composition.
Quantitative Data for Flammable Ketone Waste (Representative)
| Parameter | Guideline/Value | Rationale |
| Container Headspace | 10% of total volume | To accommodate for potential vapor expansion and prevent spills.[8] |
| Satellite Accumulation Time | Typically up to 1 year for partially filled containers | Adherence to institutional and local regulations for temporary storage of hazardous waste.[9] |
| pH of Aqueous Waste | Must be between 5.0 and 12.5 for drain disposal (if permissible) | To prevent corrosion of plumbing and adverse reactions in the sewer system. Note: Organic solvents like this compound should not be drain disposed. |
Visualizing the Disposal Workflow and Safety Protocols
To further clarify the procedures, the following diagrams illustrate the decision-making process for disposal and the logical flow of safety and handling protocols.
Caption: Disposal workflow for this compound.
Caption: Safety and handling protocol for this compound.
References
- 1. This compound | 14114-01-3 | PAA11401 [biosynth.com]
- 2. This compound | 14114-01-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Storage & Labeling | Safety Services [safetyservices.ucdavis.edu]
- 5. hwhenvironmental.com [hwhenvironmental.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. bradyid.com [bradyid.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling Cyclobutyl(cyclopropyl)methanone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cyclobutyl(cyclopropyl)methanone, a valuable building block in organic synthesis. The following procedures for operations and disposal are designed to minimize risk and ensure regulatory compliance, fostering a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment
Based on the hazard profiles of similar ketones, this compound should be treated as a hazardous substance. The primary risks include flammability and irritation upon contact. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves, inspected before use. | Prevents skin contact which can lead to irritation. |
| Body Protection | Laboratory Coat | Standard flame-retardant lab coat. | Protects skin and personal clothing from splashes. |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood. | Minimizes inhalation of vapors which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents. The following workflow outlines the key steps for safe utilization of this compound in a laboratory setting.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed otherwise by a qualified professional.
Waste Management Protocol
-
Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless it is part of a validated quenching or neutralization procedure.
-
Contaminated materials such as gloves, pipette tips, and wipes should also be collected as hazardous waste.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other components of the mixture.
-
-
Storage:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a certified environmental management company.[6][7]
-
Never dispose of this compound down the drain or in regular trash.[6][8]
-
Empty containers that have held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, empty container can then be disposed of as regular trash.[6]
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 5. biosynth.com [biosynth.com]
- 6. vumc.org [vumc.org]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. A Detail Guide on Acetone Disposal | CloudSDS [cloudsds.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
